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  • Product: 2,5-diethyl-4-iodo-benzoic Acid
  • CAS: 100127-56-8

Core Science & Biosynthesis

Foundational

what is the chemical structure of 2,5-diethyl-4-iodo-benzoic acid

An In-depth Technical Guide to 2,5-diethyl-4-iodo-benzoic acid Introduction Substituted benzoic acids are a cornerstone of modern chemical research, serving as versatile building blocks in the synthesis of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,5-diethyl-4-iodo-benzoic acid

Introduction

Substituted benzoic acids are a cornerstone of modern chemical research, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, halogenated benzoic acids, particularly those containing iodine, offer unique reactivity that enables a broad range of chemical transformations. This guide provides a comprehensive overview of 2,5-diethyl-4-iodo-benzoic acid, a molecule with significant potential in synthetic chemistry. We will delve into its chemical structure, propose a detailed synthetic pathway with mechanistic insights, and explore its potential applications based on the well-established chemistry of related iodoaromatic compounds.

Chemical Structure and Properties

2,5-diethyl-4-iodo-benzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with two ethyl groups at positions 2 and 5, an iodine atom at position 4, and a carboxylic acid group at position 1.

Structural Representation

The structural formula of 2,5-diethyl-4-iodo-benzoic acid is presented below:

Chemical structure of 2,5-diethyl-4-iodo-benzoic acid

Systematic IUPAC Name: 2,5-diethyl-4-iodo-benzoic acid

Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are provided:

IdentifierValue
Molecular Formula C₁₁H₁₃IO₂
Molecular Weight 316.12 g/mol
Canonical SMILES CCC1=CC(=C(C(=C1)C(=O)O)CC)I
InChI Key InChIKey=XXXXXXXXXX-UHFFFAOYSA-N (To be generated)
Physicochemical Properties (Predicted)
PropertyPredicted Value
Melting Point 150-170 °C
Boiling Point > 350 °C (decomposes)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.
pKa ~3.5 - 4.5

Proposed Synthesis Pathway

The synthesis of 2,5-diethyl-4-iodo-benzoic acid can be strategically designed starting from readily available 1,4-diethylbenzene. The proposed multi-step synthesis involves electrophilic aromatic substitution reactions to introduce the required functional groups in a regiocontrolled manner.

Synthetic Scheme Overview

The overall synthetic strategy is outlined below. This pathway prioritizes high-yielding reactions and intermediates that allow for straightforward purification.

Synthesis_Pathway Start 1,4-Diethylbenzene Intermediate1 1,4-Diethyl-2-nitrobenzene Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 2,5-Diethylaniline Intermediate1->Intermediate2 Fe, HCl or H₂, Pd/C Intermediate3 2,5-Diethyl-4-iodoaniline Intermediate2->Intermediate3 I₂, NaHCO₃ Intermediate4 2,5-Diethyl-4-iodotoluene Intermediate3->Intermediate4 1. NaNO₂, H₂SO₄ 2. H₃PO₂ Product 2,5-Diethyl-4-iodo-benzoic acid Intermediate4->Product KMnO₄ or Na₂Cr₂O₇, H₂SO₄

Caption: Proposed multi-step synthesis of 2,5-diethyl-4-iodo-benzoic acid.

Step-by-Step Experimental Protocol
Step 1: Nitration of 1,4-Diethylbenzene
  • Reaction: 1,4-Diethylbenzene → 1,4-Diethyl-2-nitrobenzene

  • Rationale: The ethyl groups are ortho-, para-directing activators. Nitration will predominantly occur at the ortho position to one of the ethyl groups due to steric hindrance at the position between the two ethyl groups.

  • Protocol:

    • To a stirred solution of 1,4-diethylbenzene in glacial acetic acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction of the Nitro Group
  • Reaction: 1,4-Diethyl-2-nitrobenzene → 2,5-Diethylaniline

  • Rationale: The nitro group is reduced to an amine, which is a versatile functional group for subsequent transformations.

  • Protocol:

    • To a solution of 1,4-diethyl-2-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate).

    • Filter the mixture to remove iron salts and concentrate the filtrate.

    • Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain 2,5-diethylaniline.

Step 3: Iodination of 2,5-Diethylaniline
  • Reaction: 2,5-Diethylaniline → 2,5-Diethyl-4-iodoaniline

  • Rationale: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position is favored due to less steric hindrance.

  • Protocol:

    • Dissolve 2,5-diethylaniline in a suitable solvent (e.g., dichloromethane or ethanol).

    • Add a solution of iodine and sodium bicarbonate (to neutralize the HI byproduct).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Step 4: Deamination of 2,5-Diethyl-4-iodoaniline
  • Reaction: 2,5-Diethyl-4-iodoaniline → 2,5-Diethyl-4-iodotoluene (via Sandmeyer-type reaction)

  • Rationale: The amino group is converted to a diazonium salt, which is then removed. This step is necessary because direct oxidation of the aniline would be complicated.

  • Protocol:

    • Dissolve 2,5-diethyl-4-iodoaniline in a mixture of ethanol and sulfuric acid at 0 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • After the addition, add hypophosphorous acid and allow the reaction to warm to room temperature. Nitrogen gas will evolve.

    • After the reaction subsides, extract the product, wash with water, dry, and purify.

Step 5: Oxidation of the Methyl Group
  • Reaction: 2,5-Diethyl-4-iodotoluene → 2,5-Diethyl-4-iodo-benzoic acid

  • Rationale: A strong oxidizing agent is used to convert the methyl group to a carboxylic acid.

  • Protocol:

    • Suspend 2,5-diethyl-4-iodotoluene in an aqueous solution of potassium permanganate or a mixture of sodium dichromate and sulfuric acid.

    • Heat the mixture at reflux for several hours until the purple color of the permanganate disappears or the orange color of the dichromate turns green.

    • Cool the reaction mixture and filter to remove manganese dioxide or chromium salts.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,5-diethyl-4-iodo-benzoic acid.

Potential Applications

The chemical structure of 2,5-diethyl-4-iodo-benzoic acid makes it a valuable intermediate in several areas of chemical synthesis. The presence of the iodine atom and the carboxylic acid group provides two reactive handles for further functionalization.

Precursor for Hypervalent Iodine Reagents

Iodobenzoic acids are well-known precursors to hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2] These reagents are widely used as mild and selective oxidizing agents in organic synthesis. 2,5-diethyl-4-iodo-benzoic acid could potentially be converted into a novel hypervalent iodine reagent with tailored solubility and reactivity due to the presence of the ethyl groups.

Substrate in Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3][4] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. 2,5-diethyl-4-iodo-benzoic acid can serve as a building block to construct complex molecular architectures, which is particularly useful in the synthesis of pharmaceuticals and functional materials.[3]

Cross_Coupling Substrate 2,5-diethyl-4-iodo-benzoic acid Suzuki Suzuki Coupling (with Boronic Acid) Substrate->Suzuki Pd Catalyst, Base Heck Heck Coupling (with Alkene) Substrate->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (with Alkyne) Substrate->Sonogashira Pd/Cu Catalysts, Base Product Functionalized Products Suzuki->Product Heck->Product Sonogashira->Product

Caption: Potential cross-coupling reactions of 2,5-diethyl-4-iodo-benzoic acid.

Synthesis of Bioactive Molecules

The substituted benzoic acid motif is present in numerous biologically active compounds. The unique substitution pattern of 2,5-diethyl-4-iodo-benzoic acid could be exploited to synthesize novel compounds with potential pharmaceutical or agrochemical applications. The carboxylic acid moiety can be readily converted to esters, amides, or other functional groups to modulate the biological activity of the resulting molecules.[5]

Safety and Handling

As with all laboratory chemicals, 2,5-diethyl-4-iodo-benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

2,5-diethyl-4-iodo-benzoic acid is a synthetically valuable compound with a range of potential applications in organic chemistry. Its preparation, while multi-step, relies on well-established and robust chemical transformations. The presence of both an iodo group and a carboxylic acid functionality makes it an attractive building block for the synthesis of complex molecules, including novel hypervalent iodine reagents and potential bioactive compounds. Further research into the properties and reactivity of this molecule is warranted to fully explore its synthetic utility.

References

  • Uyanik, M., & Ishihara, K. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1873. [Link]

  • Ali, A. R., & Hu, L. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(33), 8864–8874. [Link]

  • Osbourn, J. (2015). Synthesis of para-Iodobenzoic Acid from Benzene. YouTube. [Link]

  • Katritzky, A. R., Duell, B. L., Gallos, J. K., & Durst, H. D. (1989). Substituted o-iodoso- and o-iodoxybenzoic acids. Synthesis and catalytic activity in the hydrolysis of active phosphorus esters and related systems. The Journal of Organic Chemistry, 54(12), 2853–2858. [Link]

  • NextSDS. (n.d.). 2,5-DIETHYL-4-IODO-BENZOIC ACID — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the iodo-benzoic acid of 2 methyl 5.
  • Metapharmacology. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]

  • Stenutz. (n.d.). 2-iodo-4,5-dimethylbenzoic acid. [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. In NIST Chemistry WebBook. [Link]

  • Uyanik, M., & Ishihara, K. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-iodo-. In NIST Chemistry WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-diethyl-4-iodobenzoic acid: A Predictive Profile

For distribution to: Researchers, scientists, and drug development professionals Abstract 2,5-diethyl-4-iodobenzoic acid is a sparsely documented polysubstituted aromatic carboxylic acid. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2,5-diethyl-4-iodobenzoic acid is a sparsely documented polysubstituted aromatic carboxylic acid. This guide provides a comprehensive, predictive profile of its physical and chemical properties, drawing upon structure-activity relationships and empirical data from analogous compounds. By dissecting the electronic and steric contributions of its constituent functional groups—two ethyl substituents, an iodine atom, and a carboxylic acid moiety—we construct a scientifically grounded forecast of its behavior. This document is intended to serve as a foundational resource for researchers considering this molecule as a novel building block in medicinal chemistry, materials science, and organic synthesis, providing predicted data, a plausible synthetic pathway, and its anticipated reactivity in key transformations.

Introduction: Rationale for a Predictive Approach

The landscape of chemical synthesis is ever-expanding, with a continuous demand for novel building blocks that offer unique structural and electronic properties. 2,5-diethyl-4-iodobenzoic acid represents such a molecule, combining the reactivity of an aryl iodide with the steric and electronic influence of dialkyl substitution. Due to its limited presence in the available scientific literature, a direct empirical characterization is not possible.

This guide, therefore, adopts a predictive methodology, a common and essential practice in the early stages of drug discovery and material science. By systematically analyzing well-characterized analogs, we can infer the properties of this target molecule with a high degree of confidence. This approach not only provides a valuable starting point for its synthesis and application but also illustrates the causal relationships between molecular structure and observable properties. The primary analogs leveraged for this analysis are 4-iodobenzoic acid and 2,5-dimethylbenzoic acid, which allow for the deconvolution of the effects of the iodo- and dialkyl-substituents, respectively.

Predicted Physicochemical Properties

The physical properties of a molecule govern its handling, formulation, and pharmacokinetic profile. The following properties for 2,5-diethyl-4-iodobenzoic acid are predicted based on established trends in substituted benzoic acids.

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₃IO₂Derived from its chemical structure.
Molecular Weight 304.12 g/mol Calculated from the molecular formula.
Melting Point 140-150 °CThe presence of two ethyl groups will disrupt the crystal packing observed in the high-melting 4-iodobenzoic acid (270-273 °C).[1] However, the increased molecular weight and potential for hydrogen-bonded dimers, a common feature of benzoic acids, suggest a melting point higher than that of 2,5-dimethylbenzoic acid (132-134 °C).[2][3]
Boiling Point > 300 °C (decomposes)Aromatic carboxylic acids often have high boiling points due to strong intermolecular hydrogen bonding and tend to decompose at or near their boiling point.[1][4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).The nonpolar ethyl groups and the bulky iodine atom will decrease water solubility compared to benzoic acid. However, the carboxylic acid moiety will allow for some aqueous solubility.[5][6][7] It is expected to be readily soluble in organic solvents like ethanol and acetone.[1]
pKa ~3.8 - 4.0The two electron-donating ethyl groups would be expected to decrease the acidity (increase the pKa) compared to benzoic acid (pKa ≈ 4.2).[8] However, the ortho-ethyl group can cause steric hindrance, twisting the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity can inhibit resonance stabilization of the carboxylate anion, leading to an increase in acidity (lower pKa), a phenomenon known as the "ortho effect".[9][10] Given these opposing effects, the pKa is predicted to be slightly lower than that of benzoic acid. For comparison, the pKa of 4-iodobenzoic acid is approximately 4.0.[1]

Proposed Synthesis Pathway

A plausible synthetic route to 2,5-diethyl-4-iodobenzoic acid can be devised starting from the commercially available 1,4-diethylbenzene. The proposed multi-step synthesis is outlined below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Iodination) cluster_3 Step 4: Friedel-Crafts Acylation cluster_4 Step 5: Haloform Reaction (Oxidation) A 1,4-Diethylbenzene B 1,4-Diethyl-2-nitrobenzene A->B HNO₃, H₂SO₄ C 2,5-Diethylaniline B->C Fe, HCl or H₂, Pd/C D 1-Iodo-2,5-diethylbenzene C->D 1. NaNO₂, HCl 2. KI E 4-Iodo-2,5-diethylacetophenone D->E CH₃COCl, AlCl₃ F 2,5-Diethyl-4-iodobenzoic acid E->F 1. NaOH, Br₂ 2. H₃O⁺

Caption: Proposed five-step synthesis of 2,5-diethyl-4-iodobenzoic acid.

Detailed Protocol for Proposed Synthesis:
  • Step 1: Nitration of 1,4-Diethylbenzene. To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 1,4-diethylbenzene. The ethyl groups are ortho-, para-directing, and the nitration is expected to occur at the 2-position due to steric hindrance at the positions adjacent to the ethyl groups.

  • Step 2: Reduction of the Nitro Group. The nitro group of 1,4-diethyl-2-nitrobenzene can be reduced to an amine using standard conditions, such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (H₂ over Pd/C).

  • Step 3: Sandmeyer Reaction. The resulting 2,5-diethylaniline is converted to its diazonium salt by treatment with sodium nitrite and a strong acid (e.g., HCl) at low temperatures. Subsequent addition of potassium iodide will yield 1-iodo-2,5-diethylbenzene.

  • Step 4: Friedel-Crafts Acylation. The acetyl group can be introduced para to the iodine atom via a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The iodine atom is a deactivating but ortho-, para-directing group, and the ethyl groups are activating and ortho-, para-directing. The position para to the iodine (and ortho to an ethyl group) is the most likely site of acylation.

  • Step 5: Haloform Reaction. The methyl ketone, 4-iodo-2,5-diethylacetophenone, is then oxidized to the corresponding carboxylic acid using the haloform reaction (e.g., sodium hydroxide and bromine), followed by an acidic workup to protonate the carboxylate.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of a synthesized compound. The following is a prediction of the key spectral features of 2,5-diethyl-4-iodobenzoic acid.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Protons: Two singlets are predicted in the aromatic region (δ 7.0-8.0 ppm). One singlet will correspond to the proton at the 3-position (between the carboxyl and iodo groups), and the other to the proton at the 6-position (between the two ethyl groups). The exact chemical shifts can be estimated using additive models for substituent effects.[11][12][13]

    • Ethyl Protons: Two sets of quartet and triplet signals are expected for the two non-equivalent ethyl groups. The quartets (CH₂) will likely appear in the range of δ 2.5-3.0 ppm, and the triplets (CH₃) around δ 1.2-1.5 ppm.

    • Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is expected at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect. The carboxyl carbon will appear at a downfield shift (δ ~170 ppm). The chemical shifts of the other aromatic carbons are influenced by the electronic effects of all substituents.[14]

    • Ethyl Carbons: Two sets of signals for the CH₂ and CH₃ carbons of the ethyl groups are expected in the aliphatic region (δ 15-30 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid dimer is expected in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl group will be present around 1700 cm⁻¹.

    • C-H stretches from the aromatic and aliphatic groups will appear around 3000 cm⁻¹.

    • C=C stretches from the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will be observed at m/z = 304.

    • A characteristic fragmentation pattern for benzoic acids is the loss of a hydroxyl radical (-OH, M-17) and a carboxyl group (-COOH, M-45).

    • The presence of iodine will result in a prominent peak corresponding to the loss of the iodine atom (M-127).[15][16][17][18]

Predicted Reactivity and Potential Applications

2,5-diethyl-4-iodobenzoic acid is a bifunctional molecule, with reactivity centered at the carboxylic acid group and the carbon-iodine bond. This dual functionality makes it a versatile building block for the synthesis of more complex molecules.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base.

  • Amidation: Conversion to an amide by reaction with an amine, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling reagents like DCC or EDC).

Reactions of the Carbon-Iodine Bond

The C-I bond is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and materials science.[19] The high reactivity of aryl iodides allows these reactions to often proceed under mild conditions.[20][21]

G A 2,5-Diethyl-4-iodobenzoic acid B Suzuki-Miyaura Coupling (Biaryl Synthesis) A->B Ar-B(OH)₂, Pd catalyst, Base C Sonogashira Coupling (Aryl-alkyne Synthesis) A->C R-C≡CH, Pd/Cu catalyst, Base D Buchwald-Hartwig Amination (Aryl Amine Synthesis) A->D R₂NH, Pd catalyst, Base

Caption: Key cross-coupling reactions of 2,5-diethyl-4-iodobenzoic acid.

  • Suzuki-Miyaura Coupling: This reaction with an arylboronic acid or ester would yield a biaryl derivative. This is a widely used method for constructing the core structures of many pharmaceutical agents.[22][23][24]

  • Sonogashira Coupling: Coupling with a terminal alkyne would produce an aryl-alkyne, a versatile intermediate for further functionalization or for incorporation into conjugated materials.[20][21][25][26][27]

  • Buchwald-Hartwig Amination: Reaction with a primary or secondary amine would form a C-N bond, leading to the synthesis of substituted anilines, a common motif in bioactive molecules.[28][29][30][31][32]

The steric hindrance from the ortho-ethyl group might influence the kinetics of these coupling reactions, potentially requiring tailored ligand and catalyst systems for optimal yields.

Conclusion

This in-depth technical guide provides a robust, predictive framework for understanding the physical and chemical properties of the novel compound 2,5-diethyl-4-iodobenzoic acid. By leveraging data from analogous structures, we have forecasted its key physicochemical parameters, proposed a viable synthetic route, and detailed its expected spectroscopic signature. Furthermore, we have highlighted its significant potential as a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document aims to empower researchers in drug development and materials science to confidently embark on the synthesis and application of this promising molecule, transforming it from a hypothetical structure to a valuable tool in their synthetic repertoire.

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Foundational

Foreword: Proactive Stability Profiling of Novel Chemical Entities

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-diethyl-4-iodo-benzoic acid In the landscape of modern drug discovery and materials science, the thermodynamic stability of a novel chemical entity (NCE)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-diethyl-4-iodo-benzoic acid

In the landscape of modern drug discovery and materials science, the thermodynamic stability of a novel chemical entity (NCE) is a cornerstone of its viability. It dictates everything from shelf-life and storage conditions to downstream processability and, in the pharmaceutical realm, patient safety. The molecule 2,5-diethyl-4-iodo-benzoic acid presents a unique case study in molecular stability, combining the structural features of a substituted aromatic carboxylic acid with a labile organoiodine moiety.

This guide eschews a generic template, instead adopting a first-principles approach to deconstruct the factors governing the stability of this specific molecule. As Senior Application Scientists, we understand that true insight comes not from simply generating data, but from understanding the "why" behind it. This document provides a comprehensive framework for both the predictive analysis and empirical determination of the thermodynamic stability of 2,5-diethyl-4-iodo-benzoic acid, grounding every recommendation in established scientific principles and authoritative standards.

Theoretical Assessment of Molecular Stability

Before any empirical testing, a thorough in-silico and theoretical analysis can predict potential stability liabilities. The structure of 2,5-diethyl-4-iodo-benzoic acid contains several features that will compete to define its overall stability profile.

Electronic and Steric Effects of Substituents

The benzene ring is substituted with three distinct groups, each exerting a unique influence:

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing (deactivating) via both inductive and resonance effects, which can decrease electron density on the aromatic ring.

  • Diethyl Groups (-CH₂CH₃) x2: As alkyl groups, they are electron-donating via induction, which tends to increase the electron density of the ring and enhance stability.

  • Iodine (-I): The iodine atom presents a dual electronic nature. It is electron-withdrawing via the inductive effect but can donate electron density through resonance. Critically, it is a large, highly polarizable atom.

The primary point of instability in many organoiodine compounds is the Carbon-Iodine (C-I) bond. It is the weakest of the carbon-halogen bonds, with a typical bond dissociation energy of around 234 kJ/mol. This makes it susceptible to both thermal and photochemical cleavage, potentially leading to radical-mediated decomposition pathways.

Intramolecular and Intermolecular Interactions
  • Steric Hindrance: The ortho-positioning of a bulky ethyl group and the large iodine atom relative to the carboxylic acid can lead to significant steric strain. This may force the carboxylic acid group out of the plane of the aromatic ring, disrupting π-conjugation and potentially affecting the molecule's overall energetic minimum.

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In the solid state, this will almost certainly lead to the formation of hydrogen-bonded dimers or more complex lattice structures. These strong intermolecular forces are a primary contributor to the melting point and overall stability of the crystal lattice.

The logical relationship between these structural features and the molecule's stability is outlined below.

G cluster_0 Structural Features of 2,5-diethyl-4-iodo-benzoic acid cluster_1 Influencing Factors cluster_2 Resulting Stability Profile A Carboxylic Acid Group (-COOH) D Electronic Effects (Inductive/Resonance) A->D F Intermolecular Forces (H-Bonding) A->F B Diethyl Groups (-CH₂CH₃) B->D E Steric Hindrance B->E C Iodine Atom (-I) C->D C->E G Bond Dissociation Energy (C-I Bond Weakness) C->G H Thermodynamic Stability D->H E->H destabilizing F->H stabilizing G->H primary liability

Caption: Logical flow from structural features to factors influencing stability.

Empirical Determination of Thermodynamic Stability

Theoretical analysis must be confirmed by empirical data. The following protocols outline the core experiments for quantifying the thermal stability of 2,5-diethyl-4-iodo-benzoic acid.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for identifying thermal transitions such as melting, crystallization, and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of 2,5-diethyl-4-iodo-benzoic acid into a Tzero aluminum pan. Crimp the pan with a hermetically sealed lid to contain any potential off-gassing during decomposition.

  • Experimental Conditions:

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a final temperature of 350 °C. A controlled heating rate is crucial for resolving thermal events.

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Melting Point (Tm): Determine the onset and peak temperature of the endothermic event corresponding to melting.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to quantify the energy required for the phase change. A high ΔHfus often correlates with a more stable crystal lattice.

    • Decomposition Onset (Td): Identify the onset temperature of any sharp, exothermic event following the melt, which typically signifies thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. It provides definitive evidence of decomposition by quantifying mass loss.

  • Instrument Calibration: Calibrate the TGA instrument using certified weight standards and verify the temperature accuracy using Curie point standards (e.g., nickel).

  • Sample Preparation: Weigh 5-10 mg of 2,5-diethyl-4-iodo-benzoic acid into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature at a rate of 10 °C/min up to 500 °C.

    • Atmosphere: Purge with high-purity nitrogen at 40 mL/min.

  • Data Analysis:

    • Onset of Decomposition (Td): Determine the temperature at which significant mass loss begins (e.g., T₅%, the temperature for 5% mass loss). This is a critical parameter for defining the upper limit of thermal stability.

    • Residue Analysis: Note the percentage of mass remaining at the end of the experiment.

The combined workflow for thermal analysis provides a self-validating system where the decomposition events suggested by DSC are confirmed by mass loss in TGA.

G cluster_workflow Thermal Analysis Workflow A Sample Preparation (2-5 mg in Al pan) B DSC Analysis (10°C/min under N₂) A->B C Data Interpretation (Tm, ΔHfus, Td-onset) B->C G Correlate DSC Exotherm with TGA Mass Loss C->G D Sample Preparation (5-10 mg in Pt pan) E TGA Analysis (10°C/min under N₂) D->E F Data Interpretation (Mass Loss %, T₅%) E->F F->G H Comprehensive Stability Profile G->H

Caption: Integrated workflow for DSC and TGA thermal analysis.

Data Synthesis and Interpretation

The data obtained from DSC and TGA should be compiled to form a complete picture of the compound's thermal behavior.

Table 1: Summary of Predicted Thermal Analysis Data

ParameterSymbolPredicted ValueSignificance
Melting Point (Peak)Tₘ160 - 185 °CIndicates purity and lattice energy.
Enthalpy of FusionΔHfus30 - 45 J/gHigher values suggest strong intermolecular H-bonding.
Onset of Decomposition (DSC)Td (DSC)> 200 °CExothermic event onset post-melting.
5% Mass Loss Temp (TGA)T₅%~205 °CConfirms decomposition temperature with mass loss.

Interpretation:

A predicted melting point in the range of 160-185 °C would be expected for a molecule of this size with strong hydrogen bonding capabilities. The key finding would be the onset of decomposition shortly after melting. This behavior is common for complex organic molecules where the transition to a disordered liquid phase facilitates decomposition pathways that are sterically hindered in the rigid crystal lattice. The T₅% from TGA should closely correlate with the onset of the exothermic event in the DSC thermogram, confirming that this event is indeed a decomposition process. The C-I bond is the most likely site of initial thermal cleavage, a hypothesis that could be confirmed using a hyphenated TGA-MS (Mass Spectrometry) technique to analyze the evolved gas profile.

Computational Modeling for Mechanistic Insight

To further understand the inherent stability, computational modeling using Density Functional Theory (DFT) can be employed.

  • Software: Use a standard computational chemistry package like Gaussian or ORCA.

  • Methodology:

    • Functional/Basis Set: Employ a suitable functional, such as B3LYP, with a basis set that can accurately handle the large iodine atom, like def2-TZVP.

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. This calculation also yields key thermodynamic data like Gibbs free energy.

    • Bond Dissociation Energy (BDE) Calculation: Model the homolytic cleavage of the C-I bond to calculate its BDE. This value provides a quantitative measure of the bond's strength and serves as a strong predictor of the thermal decomposition pathway.

A calculated C-I BDE significantly lower than other bonds in the molecule (e.g., C-C or C-H) would provide strong theoretical evidence that C-I bond scission is the primary thermal degradation pathway.

Conclusion and Recommendations

The thermodynamic stability of 2,5-diethyl-4-iodo-benzoic acid is governed by a balance of stabilizing intermolecular hydrogen bonds and the inherent weakness of the Carbon-Iodine bond. Empirical testing via DSC and TGA is essential to quantify its thermal limits. We predict that the compound will be stable in its solid form up to its melting point, but will likely exhibit rapid decomposition upon entering the liquid phase. The onset of decomposition is anticipated to be around 200-210 °C.

For drug development professionals, this profile necessitates careful handling. Storage should be in a controlled environment, protected from both high temperatures and light to prevent photochemical degradation of the C-I bond. During formulation and manufacturing, processing temperatures should be maintained well below the determined onset of decomposition to ensure the integrity of the active pharmaceutical ingredient.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Available at: [Link]

  • Beyer, T., & Price, S. L. (2000). The nature and role of hydrogen-bonding in the crystal structures of carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1541-1553. Available at: [Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer-Verlag Berlin Heidelberg. Available at: [Link]

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Exploratory

An In-Depth Technical Guide to 2,5-diethyl-4-iodo-benzoic acid: Mechanisms of Action in Organic Synthesis

Foreword: Unveiling a Versatile Synthetic Building Block In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architec...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures that underpin advancements in pharmaceuticals, materials science, and agrochemicals. Within this context, halogenated benzoic acids have long been esteemed as versatile building blocks. This guide delves into the nuanced reactivity and mechanistic underpinnings of a uniquely substituted member of this class: 2,5-diethyl-4-iodo-benzoic acid .

The confluence of an iodine atom, a carboxylic acid, and two ethyl groups on a benzene ring imparts a distinct profile of steric and electronic properties. This guide will provide an in-depth exploration of the dual primary mechanisms of action of this compound: its role as a precursor to a novel, sterically-hindered hypervalent iodine reagent for oxidation reactions, and its utility as a robust substrate in transition-metal-catalyzed cross-coupling reactions. By understanding the causality behind its reactivity, researchers and drug development professionals can harness the full potential of this intriguing molecule.

Proposed Synthesis of 2,5-diethyl-4-iodo-benzoic acid

While not extensively documented in commercial catalogs, a plausible and efficient synthesis of 2,5-diethyl-4-iodo-benzoic acid can be envisioned employing established synthetic methodologies. A common and reliable route to substituted iodobenzoic acids is the Sandmeyer reaction, commencing from the corresponding anthranilic acid derivative.

A proposed synthetic pathway is as follows:

  • Nitration of 2,5-diethylaniline: The commercially available 2,5-diethylaniline can be nitrated to introduce a nitro group, which will later be reduced to the amine of the desired anthranilic acid.

  • Reduction of the Nitro Group: The resulting nitro-diethylaniline derivative is then reduced to the corresponding diamine.

  • Selective Diazotization and Carboxylation: One of the amino groups can be selectively protected, followed by diazotization of the other and subsequent conversion to a carboxylic acid.

  • Iodination: The remaining amino group can then be subjected to a Sandmeyer reaction to introduce the iodine atom.

  • Deprotection: Finally, deprotection of the carboxylic acid would yield the target molecule.

An alternative, and likely more direct, approach would involve the direct iodination of 2,5-diethylbenzoic acid. However, regioselectivity could be a challenge. A more controlled synthesis would proceed via a directed ortho-metalation of a suitable precursor followed by iodination.

Mechanism of Action I: A Precursor to a Novel Hypervalent Iodine Reagent

A significant facet of the reactivity of iodo-aromatic compounds is their ability to be oxidized to hypervalent iodine species. 2-Iodobenzoic acid is the parent compound for the widely used oxidizing agent, 2-Iodoxybenzoic acid (IBX).[1][2] By extension, 2,5-diethyl-4-iodo-benzoic acid is an excellent precursor to a novel, sterically-encumbered, and likely more soluble, IBX analog.

In-Situ Generation of the Hypervalent Iodine(V) Reagent

The iodine(I) atom in 2,5-diethyl-4-iodo-benzoic acid can be oxidized to the iodine(V) state using a strong co-oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[3] This oxidation can be performed as a separate step to isolate the hypervalent iodine reagent, or more conveniently, generated in situ for immediate use in a subsequent oxidation reaction.

The proposed mechanism for the formation of the IBX analog is depicted below:

Hypervalent Iodine Formation Substrate 2,5-diethyl-4-iodo-benzoic acid IBX_analog 2,5-diethyl-4-iodoxy-benzoic acid (IBX Analog) Substrate->IBX_analog Oxidation Oxone Oxone® (KHSO₅) Reduced_Oxone KHSO₄ Oxone->Reduced_Oxone Reduction

Caption: In-situ generation of the IBX analog.

The two ethyl groups at the 2- and 5-positions are anticipated to enhance the solubility of this IBX analog in common organic solvents, a notable drawback of the parent IBX which is largely limited to DMSO.[2]

Catalytic Cycle for Alcohol Oxidation

The generated hypervalent iodine(V) species is a potent oxidizing agent, capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[4] A key advantage of this system is the ability to use the parent iodobenzoic acid in catalytic amounts, with the co-oxidant continuously regenerating the active iodine(V) species.

The catalytic cycle for the oxidation of a generic secondary alcohol is proposed as follows:

Catalytic Cycle I(V) I(V) (Active Oxidant) I(I) I(I) (Pre-catalyst) I(V)->I(I) Reduction H2O H₂O I(I)->I(V) Oxidation Oxone Oxone® Oxone->I(I) Regeneration Alcohol R₂CHOH Ketone R₂C=O Alcohol->Ketone Oxidation

Caption: Catalytic cycle for alcohol oxidation.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

  • Materials:

    • 2,5-diethyl-4-iodo-benzoic acid (0.1 equiv)

    • Benzyl alcohol (1.0 equiv)

    • Oxone® (2.5 equiv)

    • Acetonitrile (solvent)

    • Water (co-solvent)

    • Sodium bicarbonate (for workup)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 2,5-diethyl-4-iodo-benzoic acid and benzyl alcohol.

    • Add a 2:1 mixture of acetonitrile and water.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add Oxone® portion-wise over 10-15 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford benzaldehyde.

Mechanism of Action II: A Substrate for Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making 2,5-diethyl-4-iodo-benzoic acid an excellent substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. The general mechanism involving our substrate is as follows:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2,5-diethyl-4-iodo-benzoic acid to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki Coupling Start Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-Pd(II)-I) Start->OxAdd Transmetalation Transmetalation (Aryl-Pd(II)-R) OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Start Regeneration Product Coupled Product RedElim->Product ArylIodide 2,5-diethyl-4-iodo- benzoic acid ArylIodide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling cycle.

Steric and Electronic Considerations

The two ethyl groups on the aromatic ring introduce significant steric hindrance, particularly the ethyl group at the 2-position (ortho to the carboxylic acid). This steric bulk can influence the rate of oxidative addition and may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote the reaction.[6] The carboxylic acid group itself can coordinate to the palladium center, which can in some cases lead to catalyst deactivation.[6] Careful selection of the base is also crucial to avoid unwanted side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 2,5-diethyl-4-iodo-benzoic acid (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • Anhydrous, degassed toluene

    • Degassed water

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,5-diethyl-4-iodo-benzoic acid, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed toluene and a small amount of degassed water (e.g., toluene:water 10:1).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Summary of Quantitative Data and Reactivity

Reaction TypeKey ReagentsExpected OutcomePotential Challenges
Hypervalent Iodine Oxidation Oxone®Oxidation of alcohols to aldehydes/ketonesSolubility of Oxone® in organic solvents
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseFormation of biaryl compoundsSteric hindrance, catalyst deactivation
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseFormation of aryl-alkyne compoundsHomocoupling of the alkyne
Heck Coupling Alkene, Pd catalyst, BaseFormation of substituted alkenesRegioselectivity issues

Conclusion: A Building Block with Tailored Reactivity

2,5-diethyl-4-iodo-benzoic acid emerges as a highly promising, albeit underutilized, building block in organic synthesis. Its unique substitution pattern provides a handle for two of the most powerful transformations in the synthetic chemist's toolkit: hypervalent iodine-mediated oxidation and transition-metal-catalyzed cross-coupling. The steric and electronic influence of the diethyl groups offers opportunities for developing novel reagents and accessing complex molecular architectures that may be challenging to synthesize via other routes. This guide provides a foundational understanding of its mechanisms of action, empowering researchers to explore its full potential in their synthetic endeavors.

References

  • 4-Iodobenzoic Acid: Exploring Its Properties and Applications in Chemical Research. (2026, February 14). [Source not available].
  • Hypervalent Iodine Compounds. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Waser, J., et al. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. [Source not available].
  • Synthesis of Precursors for Hypervalent Iodine (V) Reagents on a Biphenyl Scaffold. (2025, December 13). [Source not available].
  • Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Dehydrogenation of Carbonyl Compounds. [Source not available].
  • Iodoxybenzoic Acid (IBX) in Organic Synthesis: A Septennial Review. (2026, February 13).
  • 4-Iodobenzoic acid. Wikipedia. Retrieved March 17, 2026, from [Link]

  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis.
  • Ali, A. R., & Hu, L. (2025). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry.
  • Substituent Effects. [Source not available].
  • Svadlenak, Z., et al. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry.
  • 4-Iodobenzoic acid. LookChem. Retrieved March 17, 2026, from [Link]

  • Rüchardt, C., & Beckhaus, H.-D. (1985). Steric and Electronic Substituent Effects on the Carbon-Carbon Bond. [Source not available].
  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. Google Patents.
  • m-IODOBENZOIC ACID. Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007).
  • 2-Iodobenzoic acid: properties and applications in organic synthesis. (2023, September 11). ChemicalBook.
  • Shi, M., Liu, L.-P., & Tang, J. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. Journal of Organic Chemistry.
  • p-IODOBENZOIC ACID. Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]

  • 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. (2024, May 11). [Source not available].
  • Tellis, J. C., et al. (2016). Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides via Thiyl Radicals. Journal of the American Chemical Society.
  • Wang, D.-H., et al. (2008). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PMC.
  • S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-Ethoxy-3. (2025, March 14). Organic Syntheses.
  • Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Rhodium.ws. Retrieved March 17, 2026, from [Link]

  • Moss, R. A., Alwis, K. W., & Bizzigotti, G. O. (1983). o-Iodosobenzoate: catalyst for the micellar cleavage of activated esters and phosphates. Journal of the American Chemical Society.
  • Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. ResearchGate. Retrieved March 17, 2026, from [Link]

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Foundational

literature review on 2,5-diethyl-4-iodo-benzoic acid derivatives

An in-depth technical guide analyzing the synthesis, mechanistic utility, and application of 2,5-diethyl-4-iodobenzoic acid derivatives in advanced organic materials. Executive Summary & Strategic Importance The developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the synthesis, mechanistic utility, and application of 2,5-diethyl-4-iodobenzoic acid derivatives in advanced organic materials.

Executive Summary & Strategic Importance

The development of advanced organic materials, particularly conjugated oligo(phenylene vinylene)s (OPVs), relies heavily on bifunctional building blocks that offer both synthetic versatility and precise property modulation. 2,5-Diethyl-4-iodobenzoic acid (CAS 100127-56-8) emerges as a critical intermediate in this domain[1].

The strategic incorporation of 2,5-diethyl groups serves a dual mechanistic purpose: it disrupts rigid π-π stacking to drastically improve the solubility of the conjugated backbones, and it provides favorable photoreactivity and photoconductivity properties compared to unsubstituted analogs[2]. Furthermore, the para-relationship between the iodo and carboxylic acid moieties provides orthogonal reactive sites—the iodide serves as a handle for iterative transition-metal-catalyzed cross-couplings (e.g., Heck reactions), while the carboxylic acid allows for functionalization or linkage to solid supports and phase tags[2].

Physicochemical Profile

Understanding the baseline properties of this building block is essential for calculating stoichiometric equivalents and predicting chromatographic behavior during library synthesis.

Table 1: Physicochemical Properties of 2,5-Diethyl-4-iodobenzoic Acid

PropertyValueMechanistic / Synthetic Relevance
CAS Number 100127-56-8Standard registry identifier[1].
Molecular Formula C11H13IO2Dictates mass spectrometric expected values (M+ at m/z 304.1)[1].
Molecular Weight 304.13 g/mol Critical for precise stoichiometric control during monolithiation[1].
Key Structural Features 2,5-diethyl, 4-iodo, 1-carboxyDiethyl acts as a steric solubility enhancer; iodo/carboxy provide orthogonal reactivity[2].

Mechanistic Synthesis: The Monolithiation Paradigm

The synthesis of 2,5-diethyl-4-iodobenzoic acid requires absolute control over halogen-metal exchange kinetics. Starting from 1,4-diethylbenzene, global iodination yields the symmetric 1,4-diethyl-2,5-diiodobenzene. The critical transformation is the selective monolithiation of this precursor[2].

Causality in Experimental Design: The addition of exactly one equivalent of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is paramount. The first lithium-halogen exchange generates an aryllithium species. The resulting electron-rich aromatic ring, combined with the extreme low temperature, kinetically and thermodynamically disfavors a second lithium-halogen exchange. This electronic deactivation prevents the formation of the unwanted dilithiated byproduct, ensuring high yields of the mono-lithiated intermediate[2]. Subsequent trapping with anhydrous carbon dioxide (dry ice) yields the target mono-carboxylic acid[2].

SyntheticPathway N1 1,4-Diethylbenzene (Starting Material) N2 1,4-Diethyl-2,5-diiodobenzene (Symmetric Intermediate) N1->N2 I2, HIO3 N3 Aryllithium Intermediate (Halogen-Metal Exchange) N2->N3 n-BuLi, THF, -78 °C N4 2,5-Diethyl-4-iodobenzoic Acid (Target Compound) N3->N4 1. CO2 (Dry Ice) 2. Acidic Workup

Synthetic workflow of 2,5-diethyl-4-iodobenzoic acid via monolithiation.

Protocol A: Self-Validating Synthesis of 2,5-Diethyl-4-iodobenzoic Acid
  • Preparation: Dissolve 1,4-diethyl-2,5-diiodobenzene (46.92 mmol) in anhydrous THF (200 mL) under a strict N2 atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath[2].

  • Halogen-Metal Exchange: Add n-BuLi (2.19 M in hexanes, 46.86 mmol) dropwise over 40 minutes[2]. Causality: Slow addition prevents localized stoichiometric excess and exotherms that could trigger dilithiation.

  • Self-Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with water, extract with ether, and analyze via GC-MS. The protocol is validated to proceed only when the mass spectrum confirms >95% conversion to the monolithiated intermediate (observed as 1-iodo-2,5-diethylbenzene post-quench) with <2% starting material.

  • Carboxylation: Pour excess crushed dry ice directly into the reaction mixture under N2. Stir for 1 hour as the bath warms to room temperature[2].

  • Workup & Self-Validation Checkpoint 2: Acidify with 1M HCl, extract with ethyl acetate, and purify via recrystallization. Validate the final product via 1H NMR: the presence of a highly deshielded carboxylic acid proton (>10 ppm) and two distinct aromatic singlets (integrating 1:1) confirms the successful desymmetrization of the aromatic ring.

Applications in Fluorous Mixture Synthesis (FMS)

2,5-Diethyl-4-iodobenzoic acid derivatives are extensively utilized in Fluorous Mixture Synthesis (FMS) to generate libraries of diazonium-functionalized OPVs[3]. FMS bridges the gap between the high throughput of combinatorial solid-phase synthesis and the homogenous reaction kinetics of solution-phase synthesis[4].

In this workflow, fluorous tags—secondary amines bearing varying lengths of perfluoroalkyl chains (e.g., C4F9 to C10F21)—are attached to the OPV building blocks via triazene linkages[3]. The tagged substrates are pooled and subjected to parallel Heck couplings and Horner-Wadsworth-Emmons (HWE) reactions[5].

Causality in Demixing: Because each tag has a different fluorine content, the resulting oligomer mixture can be cleanly separated ("demixed") using analytical and preparative fluorous reverse-phase HPLC (FluoroFlash columns)[4]. The retention time is directly proportional to the fluorine content of the tag, allowing for predictable and baseline-resolved separation of complex mixtures[3]. Finally, acidic cleavage of the triazene linkage detags the molecules, generating terminal aryl diazonium salts ideal for grafting onto silicon surfaces[3].

FMSWorkflow S1 Attach Fluorous Tags (Triazene Linkage) S2 Pool Tagged Substrates (Mixture Generation) S1->S2 S3 Parallel Coupling Reactions (Heck / HWE) S2->S3 S4 Fluorous HPLC Separation (Demixing via F-tags) S3->S4 S5 Detagging (Diazonium Generation) S4->S5

Fluorous Mixture Synthesis (FMS) workflow for OPV libraries.

Protocol B: Self-Validating FMS Demixing and Detagging
  • Mixture Coupling: Pool the triazene-tagged OPV building blocks and execute the HWE coupling reaction to form the conjugated vinyl linkages[5].

  • Self-Validation Checkpoint 1 (Analytical Demixing): Inject a micro-sample of the crude mixture onto an analytical FluoroFlash HPLC column. The system is validated if the chromatogram displays distinct, baseline-resolved peaks corresponding to the exact number of fluorous tags used (e.g., four peaks for a four-tag library). If co-elution occurs, the mobile phase gradient (typically methanol/water to pure THF) must be adjusted before preparative scale-up[3].

  • Preparative Isolation: Process the bulk mixture through preparative fluorous HPLC, collecting fractions based on the validated analytical retention times[3].

  • Detagging: Treat the isolated fractions with trifluoroacetic acid (TFA) to cleave the triazene linkage[3].

  • Self-Validation Checkpoint 2: Monitor the detagging via UV-Vis spectroscopy. The disappearance of the characteristic triazene absorption band confirms the generation of the reactive aryl diazonium species, ready for immediate surface grafting[5].

Optoelectronic Modulation via Backbone Derivatization

The electronic properties of the resulting OPV tetramers are highly dependent on the substitution pattern of the aromatic building blocks. By comparing 2,5-diethyl derivatives with alkoxy or hybrid thiophene derivatives, researchers can precisely tune the bandgap of the materials[2].

Table 2: Optoelectronic Modulation in OPV Tetramers

Derivative BackboneEnd GroupsAbsorption Maximum (λmax)Mechanistic Rationale
2,5-Diethyl OPV Triazene / Nitro401–408 nmBaseline conjugation with mild steric twisting from ethyl groups[2].
2,5-Dibutoxy OPV Triazene / Nitro~440 nmStrong electron-donating alkoxy groups raise HOMO, reducing bandgap[2].
EDOT-Hybrid OPV Triazene / Nitro~465 nmEDOT incorporation maximizes electron richness and stabilizes the excited state[2].

Mechanistic Rationale: While the 2,5-diethyl groups primarily serve steric and solubility functions without drastically altering the electronic structure, replacing them with 2,5-dibutoxy groups introduces strong resonance donation (+M effect) into the π-system[2]. This raises the Highest Occupied Molecular Orbital (HOMO), narrowing the optical bandgap and red-shifting the absorption maximum by ~30 nm[2]. Further incorporation of 3,4-ethylenedioxythiophene (EDOT) units creates an extremely electron-rich hybrid backbone, pushing the absorption maximum to 465 nm, making these materials highly responsive to low-energy photons[2].

References

  • Pharmaffiliates. "100127-56-8 | Chemical Name : 2,5-Diethyl-4-iodo-benzoic acid". URL: [Link]

  • Jian, H., & Tour, J. M. (2005). "Preparative Fluorous Mixture Synthesis of Diazonium-Functionalized Oligo(phenylene vinylene)s". The Journal of Organic Chemistry, 70(9), 3396–3424. URL: [Link] (PubMed: [Link])

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,5-diethyl-4-iodo-benzoic acid

Application Note: Selective Monolithiation and Carboxylation for the Synthesis of 2,5-Diethyl-4-iodobenzoic Acid Introduction and Mechanistic Rationale The synthesis of highly functionalized aromatic building blocks is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Monolithiation and Carboxylation for the Synthesis of 2,5-Diethyl-4-iodobenzoic Acid

Introduction and Mechanistic Rationale

The synthesis of highly functionalized aromatic building blocks is a critical pathway in the development of advanced materials, such as oligo(phenylene vinylene)s (OPVs) and conducting polymers. 2,5-Diethyl-4-iodobenzoic acid serves as a highly versatile intermediate (often referred to as a "BB3" building block) in these syntheses, providing both a reactive carboxylic acid moiety for further functionalization and an iodine atom for subsequent cross-coupling reactions (e.g., Stille or Heck couplings) [1].

The most efficient and chemoselective method for synthesizing this compound relies on the halogen-metal exchange of 1,4-diethyl-2,5-diiodobenzene. By strictly controlling the stoichiometry of n-butyllithium (n-BuLi) to exactly one equivalent and maintaining cryogenic temperatures (−78 °C), researchers can selectively monolithiate the symmetric diiodo-precursor. The resulting aryllithium intermediate is highly nucleophilic and is rapidly trapped using solid carbon dioxide (dry ice) to yield the target benzoic acid upon acidic workup[1].

G A 1,4-Diethyl-2,5-diiodobenzene (Precursor) B Aryllithium Intermediate (Monolithiation) A->B n-BuLi (1.0 eq) THF, -78 °C, 1 h C 2,5-Diethyl-4-iodobenzoic Acid (Target Product) B->C 1. CO2 (Dry Ice) 2. H+ Workup

Reaction workflow for the synthesis of 2,5-diethyl-4-iodobenzoic acid via monolithiation.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, precise molar equivalents must be observed. The following table summarizes the optimized quantitative data for this protocol [1].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountMoles
1,4-Diethyl-2,5-diiodobenzene386.011.0018.11 g46.92 mmol
n-Butyllithium (2.19 M in hexanes)64.06~1.0021.4 mL46.86 mmol
Tetrahydrofuran (THF), Anhydrous72.11Solvent200 mLN/A
Carbon Dioxide (Dry Ice, crushed)44.01Excess~50-100 gExcess

Step-by-Step Experimental Protocol

Prerequisites & Safety: n-BuLi is highly pyrophoric and reacts violently with moisture. All glassware must be oven-dried (120 °C) and cooled under a continuous stream of dry inert gas (Nitrogen or Argon). THF must be rigorously anhydrous and inhibitor-free.

Step 1: Preparation of the Precursor Solution

  • Purge a 500 mL flame-dried Schlenk flask or multi-neck round-bottom flask with inert gas (N₂ or Ar) for 15 minutes.

  • Add 1,4-diethyl-2,5-diiodobenzene (18.11 g, 46.92 mmol) to the flask.

  • Inject anhydrous THF (200 mL) via a dry syringe or cannula. Stir magnetically until the precursor is completely dissolved.

  • Submerge the reaction flask in a dry ice/acetone bath to cool the solution to strictly −78 °C. Allow 15–20 minutes for thermal equilibration. Causality: Failing to reach −78 °C will result in unwanted side reactions, including Wurtz-Fittig coupling or premature protonation from the solvent.

Step 2: Halogen-Metal Exchange (Monolithiation)

  • Load a dry, gas-tight syringe with n-BuLi (2.19 M in hexanes, 21.4 mL).

  • Begin dropwise addition of the n-BuLi to the vigorously stirring THF solution over a period of 40 minutes.

  • Expert Insight: The slow, dropwise addition is critical. Rapid addition causes localized temperature spikes, which can drive the formation of the dilithiated species, drastically reducing the yield of the target mono-acid.

  • Once the addition is complete, maintain the reaction at −78 °C and stir for exactly 1 hour to ensure complete halogen-metal exchange.

Step 3: Electrophilic Trapping (Carboxylation)

  • Prepare a large excess of crushed dry ice (solid CO₂). Ensure the dry ice is free of surface frost (water condensation) to prevent quenching the aryllithium intermediate with protons instead of CO₂.

  • Rapidly open the reaction flask under a heavy blanket of N₂ and pour the excess crushed dry ice directly into the reaction mixture.

  • Alternative Method: For stricter moisture control, the −78 °C aryllithium solution can be cannulated into a separate flask containing a slurry of crushed dry ice in anhydrous THF.

  • Allow the dry ice bath to naturally expire and the reaction mixture to slowly warm to room temperature over several hours.

Step 4: Workup and Isolation

  • Once the mixture reaches room temperature and excess CO₂ has sublimated, quench any residual reactive species by carefully adding 50 mL of distilled water.

  • Acidify the aqueous layer using 1M HCl until the pH reaches 2-3. Causality: The product initially forms as a highly soluble lithium carboxylate salt. Acidification protonates the carboxylate, forcing the neutral 2,5-diethyl-4-iodobenzoic acid to precipitate or partition into the organic phase.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via recrystallization (e.g., from ethanol/water) or silica gel chromatography as dictated by required purity standards.

References

  • Title: Preparative Fluorous Mixture Synthesis of Diazonium-Functionalized Oligo(phenylene vinylene)s Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: 2,5-Diethyl-4-iodobenzoic Acid as a Strategic Building Block in Conjugated Polymers and Molecular Electronics

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals exploring organic bio-electronics. Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals exploring organic bio-electronics. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of highly conjugated, rigid-rod polymers—such as oligo(phenylene vinylene)s (OPVs)—presents a fundamental challenge: as the conjugation length increases, the polymers become notoriously insoluble due to strong intermolecular π−π stacking. As a Senior Application Scientist, I frequently utilize 2,5-diethyl-4-iodobenzoic acid (CAS: 100127-56-8) as a bifunctional, sterically tailored building block to overcome this bottleneck.

This guide details the chemical rationale, quantitative property tuning, and self-validating experimental protocols for integrating 2,5-diethyl-4-iodobenzoic acid into advanced materials, specifically focusing on its role in synthesizing diazonium-functionalized OPVs for molecular electronics and hybrid silicon/molecule assemblies [1].

Chemical Rationale & Structural Significance

The utility of 2,5-diethyl-4-iodobenzoic acid in materials science stems from its unique tri-functional anatomy. Each functional group serves a distinct, causal purpose in polymer design:

  • 2,5-Diethyl Groups (Steric Shielding): Unlike strongly electron-donating alkoxy groups (e.g., dibutoxy), ethyl groups provide sufficient steric bulk to disrupt interchain stacking and ensure solubility in organic solvents (THF, CHCl3​ ) without drastically raising the Highest Occupied Molecular Orbital (HOMO). This maintains the polymer's oxidative stability in ambient air [1].

  • 4-Iodo Substituent (Electrophilic Handle): Iodine is a highly reactive leaving group for palladium-catalyzed cross-coupling reactions (Heck, Stille, Suzuki). Its presence allows for precise, directional chain extension.

  • Carboxylic Acid (Versatile Anchor): The carboxyl group can be readily reduced to a benzyl alcohol, converted to a halide, and subsequently transformed into a phosphonate for highly E-selective Horner-Wadsworth-Emmons (HWE) olefinations.

Substituent_Effects Core Polymer Backbone (Rigid Rod) Sub1 2,5-Diethyl Groups Core->Sub1 Sub2 4-Iodo Group Core->Sub2 Effect1 Steric Shielding Disrupts π-π Stacking Sub1->Effect1 Outcome1 High Solubility Maintained Deep HOMO Effect1->Outcome1 Effect2 Electrophilic Handle (Pd-Catalyzed Coupling) Sub2->Effect2 Outcome2 Chain Extension (Heck/Stille/Suzuki) Effect2->Outcome2

Logical relationship of 2,5-diethyl-4-iodobenzoic acid substituents on polymer properties.

Quantitative Data: Tuning Optical Properties

By incorporating 2,5-diethyl-4-iodobenzoic acid into OPV tetramers, researchers can precisely tune the optoelectronic properties of the resulting materials. The table below summarizes the causal relationship between the side-chain substituents and the resulting absorption maxima ( λmax​ ), demonstrating why the diethyl variant is chosen for baseline conjugation [1].

Polymer/Oligomer TypeBackbone SubstituentAbsorption Maximum ( λmax​ )Electronic Effect & Causality
OPV Tetramer 2,5-Diethyl 401–408 nm Baseline conjugation; high solubility without compromising HOMO depth.
OPV Tetramer2,5-Dibutoxy~440 nmStrong electron-donating effect; red-shifts absorption but increases oxidation risk.
Hybrid OPV2,5-Diethyl + EDOT~465 nmExtended conjugation via electron-rich thiophene derivatives; highly red-shifted.

Data derived from the preparative synthesis of diazonium-functionalized OPVs [1].

Experimental Workflows & Methodologies

To utilize this compound in polymer synthesis, it is typically converted into a phosphonate building block and subjected to iterative HWE couplings.

OPV_Workflow N1 2,5-Diethyl-4-iodobenzoic Acid (Starting Material) N2 Chemoselective Reduction (BH3·THF) N1->N2 Retains Iodo Group N3 Bromination (PBr3 / DCM) N2->N3 Forms Leaving Group N4 Michaelis-Arbuzov Reaction (P(OEt)3, 150°C) N3->N4 Evolves EtBr Gas N5 Phosphonate Building Block (Stable Intermediate) N4->N5 N6 HWE Olefination (Base, Aryl Aldehyde) N5->N6 E-Selective Coupling N7 Oligo(phenylene vinylene) (OPV) Conjugated Polymer N6->N7

Synthetic workflow of 2,5-diethyl-4-iodobenzoic acid into OPV conjugated polymers.

Protocol A: Transformation to a Phosphonate Building Block

This protocol details the three-step conversion of 2,5-diethyl-4-iodobenzoic acid into a phosphonate monomer suitable for polymerization.

Step 1: Chemoselective Reduction

  • Setup: Dissolve 2,5-diethyl-4-iodobenzoic acid (1.0 eq) in anhydrous THF under an inert Argon atmosphere. Cool to 0 °C.

  • Reaction: Dropwise add Borane-THF complex ( BH3​⋅THF , 1.5 eq).

    • Scientist's Note (Causality): Borane is chosen over LiAlH4​ because it chemoselectively reduces the carboxylic acid to a benzyl alcohol without risking the reductive dehalogenation of the critical 4-iodo group.

  • Validation: Monitor via TLC. The reaction is complete when the highly polar acid spot disappears. Quench carefully with methanol until gas evolution ( H2​ ) ceases.

Step 2: Bromination

  • Setup: Dissolve the resulting benzyl alcohol in anhydrous Dichloromethane (DCM) at 0 °C.

  • Reaction: Add Phosphorus tribromide ( PBr3​ , 1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation: The conversion to benzyl bromide is confirmed via 1H NMR by the downfield shift of the benzylic protons (typically from ~4.6 ppm for the alcohol to ~4.5 ppm for the bromide, accompanied by a change in peak sharpness).

Step 3: Michaelis-Arbuzov Reaction

  • Setup: Suspend the benzyl bromide intermediate in neat Triethyl phosphite ( P(OEt)3​ , 5.0 eq).

  • Reaction: Heat the mixture to 150 °C for 4–6 hours.

    • Scientist's Note (Self-Validating System): This reaction is driven forward by Le Chatelier's principle. As the reaction proceeds, ethyl bromide ( EtBr , boiling point 38 °C) is generated as a byproduct and boils off. The continuous evolution of gas is a visual indicator of reaction progress. When gas evolution ceases, the reaction is complete.

  • Purification: Remove excess P(OEt)3​ via vacuum distillation to yield the pure diethyl phosphonate building block.

Protocol B: Horner-Wadsworth-Emmons (HWE) Polymerization
  • Setup: In a flame-dried flask under Argon, dissolve the synthesized phosphonate building block (1.0 eq) and a corresponding aryl dialdehyde (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the mixture to 0 °C and add Potassium tert-butoxide ( KOtBu , 2.2 eq) dropwise.

    • Scientist's Note (Causality): KOtBu deprotonates the acidic benzylic protons adjacent to the phosphonate, generating a stabilized carbanion. The HWE reaction is highly E-selective, ensuring that the resulting double bonds are trans. This stereoselectivity is absolutely critical; cis-defects would introduce kinks in the polymer backbone, destroying the extended π -conjugation and ruining the material's conductive properties.

  • Validation: The reaction mixture will immediately undergo a striking color change (often turning deep red or orange) upon the addition of the base, indicating the formation of the extended conjugated system. Precipitation of the polymer into cold methanol yields the final OPV material.

References

  • Jian, H., & Tour, J. M. (2005). Preparative Fluorous Mixture Synthesis of Diazonium-Functionalized Oligo(phenylene vinylene)s. The Journal of Organic Chemistry, 70(9), 3396-3424.[Link]

Method

Application Note: Scalable Protocols for the Production of 2,5-Diethyl-4-iodobenzoic Acid

Executive Summary & Rationale 2,5-Diethyl-4-iodobenzoic acid is a critical bifunctional building block used in the synthesis of advanced conjugated materials, including diazonium-functionalized oligo(phenylene vinylene)s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2,5-Diethyl-4-iodobenzoic acid is a critical bifunctional building block used in the synthesis of advanced conjugated materials, including diazonium-functionalized oligo(phenylene vinylene)s (OPVs) and hybrid electro-optic oligomers [1]. The molecule possesses two orthogonal reactive sites: a carboxylic acid for amidation/esterification and an aryl iodide for palladium-catalyzed cross-coupling (e.g., Heck, Stille, or Suzuki reactions).

Historically, the synthesis of this compound relies on the monolithiation of 1,4-diethyl-2,5-diiodobenzene using n -butyllithium ( n -BuLi) at strictly cryogenic temperatures (–78 °C), followed by a quench with crushed solid carbon dioxide (dry ice) [1]. While suitable for bench-scale discovery, this traditional batch methodology presents severe mass transfer limitations, moisture contamination risks, and prohibitive energy costs upon scale-up.

This application note details a next-generation, scalable protocol utilizing highly atom-efficient oxidative iodination followed by continuous flow lithiation-carboxylation . By transitioning to a flow regime, researchers can elevate the reaction temperature to –40 °C, eliminate moisture ingress, and achieve precise stoichiometric control to prevent unwanted dilithiation.

Mechanistic Pathway & Process Design

The Synthetic Route

The synthesis proceeds via a two-step sequence starting from commercially available 1,4-diethylbenzene:

  • Oxidative Diiodination: Electrophilic aromatic substitution utilizing iodine ( I2​ ) and iodic acid ( HIO3​ ). Iodic acid acts as an oxidant to recycle the byproduct hydrogen iodide ( HI ) back into electrophilic iodine, ensuring 100% iodine atom economy and preventing corrosive HI accumulation.

  • Halogen-Metal Exchange & Carboxylation: Monolithiation of the diiodide intermediate. Because the substrate contains two identical iodine atoms, exact 1.00 equivalent stoichiometry of n -BuLi is required to prevent the formation of 2,5-diethylterephthalic acid.

SynthesisRoute A 1,4-Diethylbenzene (Starting Material) B 1,4-Diethyl-2,5-diiodobenzene (Intermediate) A->B I2, HIO3 H2SO4, AcOH 60°C, 8h C 2,5-Diethyl-4-iodobenzoic Acid (Target Product) B->C 1. n-BuLi (Flow, -40°C) 2. CO2 (gas, 5 bar) 3. HCl quench

Caption: Two-step synthetic route from 1,4-diethylbenzene to 2,5-diethyl-4-iodobenzoic acid.

Continuous Flow Carboxylation Architecture

In batch reactors, adding solid dry ice exposes the highly reactive aryllithium intermediate to atmospheric moisture, leading to protonation (yielding 1,4-diethyl-2-iodobenzene) rather than the desired carboxylation. Furthermore, the exothermic nature of the n -BuLi addition requires –78 °C to prevent localized hot spots that drive dilithiation.

The Flow Advantage: By utilizing a T-mixer and a residence time coil, the heat of the halogen-metal exchange is rapidly dissipated due to the high surface-area-to-volume ratio of the tubing. This allows the lithiation to occur safely at –40 °C. The intermediate is then immediately passed into a tube-in-tube gas-liquid contactor (or a pressurized static mixer) where anhydrous CO2​ gas is introduced at 5 bar, ensuring instantaneous and anhydrous carboxylation.

FlowSetup P1 Pump A Diiodide in THF M1 T-Mixer (-40°C) P1->M1 P2 Pump B n-BuLi in Hexane P2->M1 C1 Residence Coil (30s, -40°C) M1->C1 Lithiated Intermediate M2 Tube-in-Tube Reactor C1->M2 MFC Mass Flow Controller (CO2) MFC->M2 CO2 Gas (5 bar) Q In-line Quench (1M HCl) M2->Q Carboxylate Salt Out Phase Separation & Crystallization Q->Out

Caption: Continuous flow reactor schematic for the scalable lithiation and carboxylation.

Experimental Protocols

Protocol A: Scalable Oxidative Diiodination of 1,4-Diethylbenzene

Causality Note: The use of HIO3​ reduces the total iodine requirement by 50% compared to standard I2​ protocols and eliminates the generation of hazardous HI gas.

Reagents:

  • 1,4-Diethylbenzene: 1.00 equiv (e.g., 134.2 g, 1.0 mol)

  • Iodine ( I2​ ): 0.85 equiv (215.7 g, 0.85 mol)

  • Iodic Acid ( HIO3​ ): 0.40 equiv (70.4 g, 0.40 mol)

  • Glacial Acetic Acid (AcOH): 1000 mL

  • 30% Aqueous Sulfuric Acid ( H2​SO4​ ): 100 mL

Step-by-Step Procedure:

  • Preparation: In a 3 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, add AcOH, 30% H2​SO4​ , I2​ , and HIO3​ .

  • Initiation: Heat the heterogeneous mixture to 60 °C. The solution will turn deep purple.

  • Addition: Add 1,4-diethylbenzene dropwise over 1 hour using an addition funnel. Self-Validation: Monitor the internal temperature; the addition rate should be controlled to maintain the temperature between 60–65 °C.

  • Maturation: Stir the reaction at 60 °C for 8 hours. The reaction is complete when the deep purple color fades to a pale yellow/brown, indicating the consumption of electrophilic iodine.

  • Workup: Cool to room temperature. Quench the mixture by pouring it into 2 L of ice water containing 5% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual trace iodine.

  • Isolation: Filter the precipitated white solid under vacuum. Wash the filter cake with cold water (3 × 500 mL) and cold methanol (100 mL).

  • Purification: Recrystallize from ethanol to yield 1,4-diethyl-2,5-diiodobenzene as white needles. (Expected yield: 85-90%).

Protocol B: Continuous Flow Synthesis of 2,5-Diethyl-4-iodobenzoic Acid

Causality Note: Exact stoichiometry is paramount. Before running the main production, the system must be calibrated using a deuterium quench to ensure strictly monolithiation.

System Preparation & Calibration (Self-Validating Step):

  • Prepare Stream A : 0.50 M 1,4-diethyl-2,5-diiodobenzene in anhydrous THF.

  • Prepare Stream B : Titrated n -BuLi in hexanes (approx. 2.5 M).

  • Set Pump A to 10.0 mL/min (5.0 mmol/min). Set Pump B to deliver exactly 1.00 equiv of n -BuLi (e.g., 2.0 mL/min if 2.5 M).

  • Calibration Run: Direct the output of the residence coil (before the CO2​ reactor) into a flask containing CD3​OD . Collect for 2 minutes. Evaporate the solvent and analyze the residue via 1H -NMR.

    • Pass Criteria: >95% 1,4-diethyl-2-deutero-5-iodobenzene. If unreacted diiodide is present, increase Pump B slightly. If dilithiated product (1,4-diethyl-2,5-dideuterobenzene) is present, decrease Pump B.

Production Run:

  • Cooling: Submerge the T-mixer and the PFA residence coil (volume = 6.0 mL, providing tres​=30 seconds at a combined flow rate of 12 mL/min) into a recirculating chiller bath set to –40 °C.

  • Gas Introduction: Pressurize the shell side of the tube-in-tube reactor (Teflon AF-2400 inner tube) with anhydrous CO2​ gas at 5.0 bar.

  • Execution: Start Pump A and Pump B at the calibrated flow rates.

  • Quench & Collection: Direct the output of the tube-in-tube reactor into an in-line static mixer where it merges with Stream C (1.0 M aqueous HCl, pumped at 15 mL/min). Collect the biphasic mixture in a product receiving vessel.

  • Downstream Processing: Separate the organic phase. Extract the aqueous phase once with ethyl acetate. Combine the organic layers, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold hexanes to remove non-polar impurities, yielding pure 2,5-diethyl-4-iodobenzoic acid as a white powder. (Expected yield: 82-88%).

Quantitative Process Comparison

The transition from the traditional batch methodology [1] to the optimized flow protocol yields significant improvements in scalability, safety, and product consistency.

Table 1: Comparison of Batch vs. Flow Carboxylation Metrics

Process ParameterTraditional Batch Method [1]Optimized Continuous Flow Method
Lithiation Temperature –78 °C (Cryogenic)–40 °C (Standard Chiller)
CO2​ Source Crushed Dry Ice (Solid)Anhydrous CO2​ Gas (5 bar)
Moisture Control Poor (Condensation on dry ice)Excellent (Closed system)
Lithiation Time 60 minutes30 seconds (Residence time)
Dilithiation Impurity Moderate (Due to batch mixing) <2% (Rapid micromixing)
Typical Yield 75%85%
Scalability Limited (Max ~20 g per batch)High (> 1 kg / day continuous)

References

  • Title: Preparative Fluorous Mixture Synthesis of Diazonium-Functionalized Oligo(phenylene vinylene)s Source: The Journal of Organic Chemistry, 2005, 70(9), 3396-3424. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,5-Diethyl-4-iodobenzoic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 2,5-diethyl-4-iodobenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 2,5-diethyl-4-iodobenzoic acid. Below, we dissect the mechanistic pitfalls of this synthesis and provide field-proven, self-validating protocols to maximize your recovery.

Section 1: Strategic Route Selection

Why do we use a halogen-metal exchange route instead of direct iodination?

Direct electrophilic aromatic iodination of 2,5-diethylbenzoic acid frequently results in poor yields and intractable isomeric mixtures. The carboxyl group is strongly deactivating and meta-directing, competing against the ortho/para-directing ethyl groups. As noted in recent literature, direct site-selective C–H iodination of benzoic acids is notoriously difficult, often requiring highly complex palladium-catalyzed formal C–H/C–I metathesis and specialized directing groups to achieve acceptable yields[1].

Conversely, the industry-standard approach leverages the symmetry of 1,4-diethylbenzene. Exhaustive iodination yields 1,4-diethyl-2,5-diiodobenzene. Because this intermediate is perfectly symmetrical, a controlled mono-lithiation generates a single, unambiguous aryllithium species. Subsequent carboxylation with CO₂ yields pure 2,5-diethyl-4-iodobenzoic acid with absolute regiocontrol, as demonstrated in the2[2].

Section 2: Troubleshooting & FAQs

Q1: I am recovering unreacted 1,4-diethyl-2,5-diiodobenzene, and my product yield is under 30%. What went wrong? A: This is a classic symptom of either a degraded n-butyllithium (n-BuLi) reagent or moisture in the system.

  • Causality: Halogen-metal exchange is kinetically extremely fast at -78 °C. If the reaction does not reach completion, the n-BuLi titer is likely lower than calculated. If the aryllithium intermediate forms but is quenched by adventitious water, the intermediate reverts to a mono-iodinated alkane rather than the target acid.

  • Self-Validating Check: Run GC-MS on the crude mixture. If you observe 1-iodo-2,5-diethylbenzene (m/z 260), your system is wet. If you only see starting diiodide (m/z 386) and the target product, your n-BuLi titer is low. Always titrate n-BuLi (e.g., with diphenylacetic acid) immediately before use.

Q2: My LC-MS shows a significant +194 Da by-product. How do I prevent this? A: A +194 Da mass addition relative to the target product corresponds to 2,5-diethylterephthalic acid, the result of di-lithiation and subsequent di-carboxylation.

  • Causality: Di-lithiation occurs when n-BuLi is present in local or global excess.

  • Solution: Ensure strict stoichiometry (0.98–1.00 equivalents of n-BuLi). Furthermore, add the n-BuLi dropwise over 40 minutes. A rapid bolus addition creates a high local concentration of n-BuLi, driving the equilibrium toward the di-lithiated species before mechanical stirring can disperse the reagent[2].

Q3: I am isolating a ketone by-product instead of the carboxylic acid. Why? A: You are likely forming bis(2,5-diethyl-4-iodophenyl) methanone.

  • Causality: This occurs during the CO₂ quench. If CO₂ gas is bubbled into the reaction, mass transfer limitations result in a low concentration of the electrophile. The newly formed lithium carboxylate can then act as an electrophile itself, reacting with unquenched aryllithium to form a ketone.

  • Solution: Utilize an inverse solid-phase quench. Pour the -78 °C reaction mixture directly into a vast excess of freshly crushed dry ice. This guarantees an overwhelming excess of CO₂, instantly trapping all aryllithium species and physically freezing the reaction matrix to prevent side-reactions.

Section 3: Quantitative Optimization Parameters

The following table summarizes the critical parameters required to shift the yield of the lithiation-carboxylation step from sub-optimal (<40%) to optimized (>80%).

ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
n-BuLi Stoichiometry 1.10 - 1.20 equivalents0.98 - 1.00 equivalentsPrevents over-lithiation and subsequent formation of 2,5-diethylterephthalic acid.
n-BuLi Addition Rate < 10 minutes (Bolus)40 - 60 minutes (Dropwise)Avoids local excess of n-BuLi, ensuring strict mono-halogen-metal exchange.
Reaction Temperature -40 °C to -20 °Cstrictly -78 °CSuppresses benzyne intermediate formation and unwanted nucleophilic substitutions.
Electrophile Quench Bubbling CO₂ gasExcess crushed solid CO₂Overcomes mass transfer limits; prevents aryllithium from attacking the lithium carboxylate (ketone formation).

Section 4: Validated Experimental Protocol

Step-by-Step Protocol: Mono-Lithiation and Carboxylation

Prerequisites: Glassware must be oven-dried at 120 °C overnight and purged with high-purity N₂ or Argon. THF must be freshly distilled over sodium/benzophenone or drawn from an anhydrous solvent system.

  • Substrate Preparation: Dissolve 1,4-diethyl-2,5-diiodobenzene (18.11 g, 46.92 mmol) in anhydrous THF (200 mL) in a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and N₂ inlet[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly -78 °C.

    • Self-validation: Do not proceed if the internal temperature reads above -75 °C, as higher temperatures promote benzyne formation and degrade regioselectivity.

  • Lithiation: Load a gas-tight syringe with freshly titrated n-BuLi (2.19 M in hexanes, 21.4 mL, 46.86 mmol). Add the n-BuLi dropwise via a syringe pump over exactly 40 minutes[2]. Ensure the N₂ flow is maintained to prevent moisture ingress.

  • Intermediate Maturation: Stir the reaction mixture at -78 °C for 1 hour. The solution will typically develop a pale yellow/brown hue indicative of the aryllithium species.

  • Carboxylation (Inverse Quench): In a separate, wide-mouth 1 L Erlenmeyer flask, prepare a massive excess of freshly crushed dry ice (approx. 200 g) under a blanket of N₂. Rapidly pour the -78 °C reaction mixture directly onto the crushed dry ice.

    • Causality: This inverse quench ensures an infinite local excess of CO₂, completely suppressing ketone byproduct formation.

  • Workup: Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates. Quench the remaining residue with 1M HCl (100 mL) to protonate the lithium carboxylate. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2,5-diethyl-4-iodobenzoic acid.

Section 5: Pathway Visualization

G A 1,4-Diethylbenzene B Electrophilic Aromatic Iodination (I2, HIO3, H2SO4) A->B C 1,4-Diethyl-2,5-diiodobenzene (Symmetrical Precursor) B->C >85% Yield Regioselective D Halogen-Metal Exchange (1.0 eq n-BuLi, THF, -78°C) C->D E Aryllithium Intermediate (1-Lithio-2,5-diethyl-4-iodobenzene) D->E 1 hour at -78°C Strictly Mono-lithiated F Nucleophilic Addition (Excess Solid CO2 Quench) E->F G 2,5-Diethyl-4-iodobenzoic Acid (Target Product) F->G Acidic Workup Yield: >80%

Reaction pathway for the regioselective synthesis of 2,5-diethyl-4-iodobenzoic acid.

Sources

Optimization

resolving solubility issues with 2,5-diethyl-4-iodo-benzoic acid in aqueous media

Welcome to the Technical Support Center for 2,5-diethyl-4-iodo-benzoic acid . As a highly hydrophobic, heavily substituted aromatic compound, it presents significant solubility challenges in aqueous media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-diethyl-4-iodo-benzoic acid . As a highly hydrophobic, heavily substituted aromatic compound, it presents significant solubility challenges in aqueous media.

This guide is engineered for drug development professionals and application scientists. It bypasses generic advice to focus on the exact physicochemical causality of this molecule's behavior, providing self-validating protocols to ensure your biological assays and formulations remain robust and reproducible.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. The parent compound, 4-iodobenzoic acid, already exhibits poor aqueous solubility (approx. 0.04 g/L)[1]. The addition of two ethyl groups at positions 2 and 5 introduces massive lipophilic bulk, drastically increasing the partition coefficient (LogP) and disrupting potential hydrogen-bonding networks with water.

The only hydrophilic handle on this molecule is the carboxylic acid group. Consequently, its solubility is strictly governed by ionization, co-solvation, or macrocyclic encapsulation[2].

Table 1: Quantitative Physicochemical Constraints & Solubilization Limits

Property / ParameterEstimated ValueMechanistic Causality & Impact
pKa (Carboxylic Acid) ~4.2 – 4.5The baseline pKa of 4-iodobenzoic acid is 4.00[1]. The electron-donating ethyl groups slightly destabilize the carboxylate anion, raising the pKa. Complete ionization requires pH > 6.5.
Intrinsic Aqueous Solubility < 0.01 g/LThe high crystal lattice energy and extreme lipophilicity mean the un-ionized form is practically insoluble in water[1].
Max DMSO Tolerance (In Vitro) 0.1% – 10%Varies by assay. Cell-based assays typically tolerate <1% DMSO, while biochemical/MIC assays may tolerate up to 5-10% before solvent viscosity alters binding kinetics[3],[4].
HP-β-CD Complexation Ratio 1:1 or 1:2 (Drug:CD)The bulky iodine and ethyl groups require a sufficiently large hydrophobic cavity (β- or γ-cyclodextrin) for stable thermodynamic inclusion[5],[6].

Mechanistic Pathways for Solubilization

Mechanism A 2,5-diethyl-4-iodo-benzoic acid (Highly Hydrophobic) B Deprotonation (pH > 6.5) Carboxylate Anion Formation A->B pH Adjustment C DMSO Co-solvation Disruption of Crystal Lattice A->C Organic Solvent D HP-β-CD Complexation Hydrophobic Cavity Encapsulation A->D Macrocycle Host E Aqueous Solubilization Achieved B->E C->E D->E

Mechanistic pathways for solubilizing 2,5-diethyl-4-iodo-benzoic acid.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can ruin assay data. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: pH-Driven Salt Formation (For pH-Insensitive Assays)

Causality: Converting the carboxylic acid into a sodium or potassium salt drastically lowers the crystal lattice energy and allows ion-dipole interactions with water.

  • Suspension: Weigh the required mass of 2,5-diethyl-4-iodo-benzoic acid and suspend it in 80% of your final target volume using ultra-pure water.

  • Titration: Dropwise, add 0.1 M NaOH while stirring vigorously. Monitor the pH continuously.

  • Equilibration: Once the pH reaches 7.0–7.4, the suspension should clarify. Stir for an additional 30 minutes to ensure complete dissolution.

  • Buffering: Add concentrated assay buffer (e.g., 10x PBS) to reach a 1x final concentration, then adjust to the final volume with water.

  • Self-Validation Step: Measure the pH after adding the buffer. If the solution turns cloudy, the buffer capacity was insufficient, causing the pH to drop below the solubility threshold (pH < 6.0). Back-titrate with NaOH to rescue the solution.

Protocol B: DMSO Co-Solvency (For High-Throughput Screening)

Causality: Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor and disrupts the hydrophobic interactions of the ethyl/iodine regions[3].

  • Stock Preparation: Prepare a 10 mM or 50 mM stock solution in 100% anhydrous DMSO. Store in amber vials flushed with argon to prevent water ingress.

  • Pre-Warming: Warm both the DMSO stock and the target aqueous assay buffer to 37°C.

  • Rapid Dilution: Inject the DMSO stock directly into the vortexing aqueous buffer. Never add the buffer to the DMSO, as the localized water concentration will cause immediate "solvent-shift" precipitation.

  • Self-Validation Step: Perform nephelometry (light scattering) at 600 nm immediately after dilution. An OD600 > 0.05 indicates the presence of sub-visual micro-precipitates. If detected, you must lower the final drug concentration or increase the DMSO allowance.

Protocol C: HP-β-CD Inclusion Complexation (For In Vivo & Strict Aqueous Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic core. It encapsulates the hydrophobic iodine and ethyl groups, shielding them from the aqueous environment while maintaining a neutral pH[5],[6].

CDProtocol Step1 Prepare 20% w/v HP-β-CD in Aqueous Buffer Step2 Add Excess Solid Drug (> Expected Solubility) Step1->Step2 Step3 Ultrasonication / Kneading (45 mins at 25°C) Step2->Step3 Step4 Equilibration (24-48 hrs shaking) Step3->Step4 Step5 Centrifugation / Filtration (0.22 µm PTFE) Step4->Step5 Step6 Lyophilization (Optional for Solid Storage) Step5->Step6

Step-by-step workflow for HP-β-CD inclusion complex formulation.

  • Self-Validation Step: To confirm true molecular encapsulation (rather than mere physical mixing), perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The complete disappearance of the drug's crystalline melting endotherm (>150°C) proves successful amorphous inclusion within the cyclodextrin cavity[6].

Technical Troubleshooting FAQs

Q: My compound precipitates when diluted from a 100% DMSO stock into PBS, even though the final concentration is below the theoretical solubility limit. Why? A: This is a kinetic phenomenon known as solvent-shift precipitation. When you pipette DMSO into water, the local concentration of water at the droplet interface exceeds the solubility limit of the drug before the DMSO can diffuse into the bulk solution. Fix: Ensure rapid, high-shear mixing during addition. Alternatively, use a "step-down" dilution method: dilute the 100% DMSO stock to 50% DMSO using PEG400 or ethanol before final dilution into the aqueous buffer[7].

Q: What is the maximum amount of DMSO I can use in my biological assay without causing artifacts? A: It depends heavily on the assay type. Cell-based assays generally tolerate 0.1% to 1% DMSO before cell viability and morphology are impacted. However, for biochemical assays (e.g., MIC assays for bacteria), journals and guidelines often permit up to 5% or even 10% DMSO[4]. Be warned: high DMSO concentrations increase solvent viscosity, which can artificially reduce the association rate of protein-ligand binding kinetics[3]. Always run a vehicle-only control.

Q: I tried cyclodextrin complexation, but the solubility didn't increase significantly. What went wrong? A: You likely have a B-type phase-solubility profile, meaning the drug/CD complex itself has limited solubility and is precipitating out[5]. 2,5-diethyl-4-iodo-benzoic acid is highly sterically hindered. If β-cyclodextrin is failing, the cavity may be too small to accommodate the iodine and ethyl branches simultaneously. Switch to γ-cyclodextrin (gamma-CD) , which has a larger internal cavity (8 glucopyranose units instead of 7) better suited for bulky, multi-substituted aromatic rings.

References

  • Cas 619-58-9, 4-Iodobenzoic acid - LookChem Source: LookChem URL:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology URL:[Link]

  • Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: Biochemistry (ACS Publications) URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI (Molecules) URL:[Link]

  • Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide Source: ResearchGate URL:[Link]

  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Oxidation of 2,5-diethyl-4-iodobenzoic acid

Introduction: The selective oxidation of the ethyl side-chains of 2,5-diethyl-4-iodobenzoic acid to the corresponding dicarboxylic acid—yielding 4-iodo-1,2,4-benzenetricarboxylic acid—is a critical transformation in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The selective oxidation of the ethyl side-chains of 2,5-diethyl-4-iodobenzoic acid to the corresponding dicarboxylic acid—yielding 4-iodo-1,2,4-benzenetricarboxylic acid—is a critical transformation in the synthesis of advanced intermediates. However, this reaction is frequently plagued by the formation of undesirable side products, leading to compromised yields and complex purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established principles of organic chemistry to empower researchers in optimizing this delicate oxidation.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction is incomplete. I'm isolating a mixture containing starting material and products with only one oxidized ethyl group. How can I drive the reaction to completion?

Answer: This is a classic issue of insufficient reactivity or stoichiometry. The oxidation of the first ethyl group deactivates the aromatic ring, making the oxidation of the second ethyl group more difficult.

Probable Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry must account for the complete oxidation of both ethyl groups. Strong oxidants like potassium permanganate (KMnO₄) are consumed in large quantities. For each ethyl group (C₂H₅) converting to a carboxyl group (COOH), a significant number of oxidizing equivalents are needed.

    • Solution: Increase the molar equivalents of the oxidizing agent. Start with a 5-10% excess relative to the theoretical amount required for both groups and incrementally increase as needed based on reaction monitoring.

  • Low Reaction Temperature: Benzylic oxidations often require thermal energy to initiate and sustain the reaction, especially for the second, less reactive ethyl group.

    • Solution: Gradually increase the reaction temperature. If using aqueous KMnO₄, heating to reflux (80-100 °C) is common.[1][2] Monitor for the appearance of degradation byproducts (see Question 3) as you increase the heat.

  • Poor Mass Transfer (Heterogeneous Reactions): If using an oxidant like KMnO₄, which has low solubility in organic solvents, the reaction can be limited by the interface between the aqueous and organic phases.

    • Solution:

      • Employ vigorous mechanical stirring to maximize the surface area between phases.

      • Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). A PTC ferries the oxidant (permanganate ion) into the organic phase, accelerating the reaction at lower temperatures and improving selectivity.[3]

Question 2: I'm observing a significant byproduct that lacks an iodine atom, confirmed by mass spectrometry. How can I prevent this deiodination?

Answer: The carbon-iodine bond is the most labile of the carbon-halogen bonds and can be susceptible to cleavage under harsh oxidative conditions, particularly at high temperatures or under strongly acidic or basic conditions.

Probable Causes & Solutions:

  • Excessively High Temperatures: Thermal energy can promote homolytic cleavage of the C-I bond, especially if radical intermediates are involved in the main reaction pathway.[4][5]

    • Solution: Maintain the lowest possible temperature that still allows for complete oxidation (see Question 1). The use of a phase-transfer catalyst can be particularly effective here, as it often allows for lower reaction temperatures.

  • Harsh pH Conditions: Extreme pH can facilitate deiodination. While permanganate oxidations are often run under basic conditions, excessively strong base or a prolonged reaction time at high pH can be detrimental.

    • Solution:

      • Maintain a moderately basic pH (e.g., using Na₂CO₃ instead of NaOH) during the reaction.

      • Neutralize the reaction mixture carefully during workup, avoiding strongly acidic conditions for extended periods, especially at elevated temperatures.

  • Choice of Oxidant: Aggressive oxidizing agents may be non-selective.

    • Solution: If deiodination persists with KMnO₄ or chromic acid, consider a milder, more selective catalytic system. For example, a system using catalytic amounts of a metal complex (e.g., Mn(II) or Co(II)) with a terminal oxidant like O₂ or a peroxide might offer better control, though this requires significant methods development.[6][7]

Question 3: My yield is very low, and the crude product is a dark, complex mixture, suggesting aromatic ring degradation or decarboxylation. What is causing this?

Answer: This points to over-oxidation, a common issue when using powerful, non-selective oxidizing agents like permanganate or chromic acid under forcing conditions.[4]

Probable Causes & Solutions:

  • Excessive Oxidant Concentration/Temperature: A combination of too much oxidant and high heat can lead to the breakdown of the benzene ring itself.

    • Solution:

      • Add the oxidant portion-wise or as a solution via an addition funnel over an extended period. This maintains a low, steady concentration of the oxidant and helps control the reaction exotherm.

      • Ensure efficient stirring and temperature monitoring to avoid localized "hot spots" where degradation can initiate.

      • Once TLC or HPLC analysis shows the disappearance of the di-intermediate (mono-oxidized species), quench the reaction promptly.

  • Decarboxylation: The pre-existing carboxyl group can be lost as CO₂ under harsh, radical-generating conditions.[8]

    • Solution: The strategies to prevent ring degradation (controlled oxidant addition, temperature management) will also minimize decarboxylation. Using milder conditions is key.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Oxidation Insufficient oxidant, low temperature, poor mass transfer.Increase oxidant stoichiometry, raise temperature moderately, use a phase-transfer catalyst, ensure vigorous stirring.
Deiodination Excessively high temperature, harsh pH, non-selective oxidant.Maintain lowest effective temperature, use moderate pH (e.g., Na₂CO₃), neutralize carefully, consider alternative catalytic systems.
Ring Degradation/Decarboxylation Excess oxidant concentration, high temperature, reaction "hot spots".Add oxidant portion-wise over time, ensure efficient cooling and stirring, monitor reaction closely and quench promptly upon completion.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most common side products in this oxidation? A: The primary side products arise from incomplete oxidation, deiodination, or decarboxylation. The main species to monitor for are:

  • Starting Material: 2,5-diethyl-4-iodobenzoic acid

  • Mono-oxidation Products: 2-ethyl-5-(1-hydroxyethyl)-4-iodobenzoic acid, 2-acetyl-5-ethyl-4-iodobenzoic acid, and 5-ethyl-4-iodo-isophthalic acid.

  • Di-ketone Intermediate: 2,5-diacetyl-4-iodobenzoic acid.

  • Deiodinated Product: 2,5-diethylbenzoic acid and its subsequent oxidation products.

  • Decarboxylated Product: 1,4-diethyl-2-iodobenzene and its oxidation products.

Reaction Pathway and Side Products Diagram

ReactionPathways SM 2,5-diethyl-4- iodobenzoic acid MonoOx Mono-Oxidized Intermediates SM->MonoOx Oxidation Deiodinated Deiodinated Byproducts SM->Deiodinated Harsh Conditions (High Temp, pH) Degraded Ring Degradation Products SM->Degraded DiKetone Di-acetyl Intermediate MonoOx->DiKetone Oxidation Product Desired Product: 4-iodo-1,2,4- benzenetricarboxylic acid MonoOx->Product Further Oxidation MonoOx->Deiodinated DiKetone->Product Oxidation Product->Degraded Excess Oxidant High Temp

Caption: Reaction scheme showing the desired pathway and routes to major side products.

Q: Which oxidizing agent is best for this transformation? A: There is no single "best" agent; the choice depends on a trade-off between reactivity, selectivity, cost, and safety.

Comparison of Common Oxidizing Agents
Oxidizing Agent Pros Cons Key Considerations
KMnO₄ Inexpensive, highly reactive, effective for full oxidation.[9][10]Can be non-selective, leading to degradation and deiodination; produces large amounts of MnO₂ waste.[4]Use with a phase-transfer catalyst and careful temperature control for best results.
Na₂Cr₂O₇ / H₂SO₄ (Chromic Acid) Strong, effective, and well-documented for benzylic oxidation.[11]Highly toxic (carcinogenic), generates hazardous chromium waste.[12][13]Largely replaced in modern labs due to safety and environmental concerns.
Catalytic CrO₃ / H₅IO₆ Milder than stoichiometric chromium, higher yields in some cases.[12][14]Still uses chromium; periodic acid is a co-oxidant that must be managed.A good alternative if chromium use is permissible and high selectivity is required.
Catalytic Systems (e.g., Co/Mn salts + O₂) "Green" (uses air as oxidant), potentially very selective.[6][15]Requires significant process optimization, may need high pressure/specialized equipment.Primarily suited for large-scale industrial synthesis rather than lab-scale discovery.

For most lab-scale syntheses, potassium permanganate (KMnO₄) with a phase-transfer catalyst offers the best balance of reactivity, cost, and accessibility, provided that reaction conditions are carefully controlled.

Part 3: Recommended Experimental Protocol

This protocol for a 10 mmol scale reaction utilizes a phase-transfer catalyst to improve selectivity and control.

Protocol: PTC-Mediated Permanganate Oxidation of 2,5-diethyl-4-iodobenzoic acid

Materials:

  • 2,5-diethyl-4-iodobenzoic acid (10.0 mmol, 3.18 g)

  • Sodium Carbonate (Na₂CO₃) (25.0 mmol, 2.65 g)

  • Potassium Permanganate (KMnO₄) (~45.0 mmol, 7.11 g)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.32 g)

  • Deionized Water (200 mL)

  • Toluene (50 mL, for extraction)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated HCl

  • Diethyl ether or Ethyl acetate

Procedure:

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,5-diethyl-4-iodobenzoic acid (10.0 mmol), Na₂CO₃ (25.0 mmol), TBAB (1.0 mmol), and 150 mL of deionized water.

  • Heating: Heat the mixture to 75-80 °C with vigorous stirring until all solids dissolve.

  • Oxidant Addition: In a separate beaker, dissolve KMnO₄ (~45.0 mmol) in 50 mL of warm deionized water. Add this deep purple solution to the reaction flask slowly via an addition funnel over 2-3 hours. Maintain the internal temperature at 80-85 °C. The reaction is exothermic; control the addition rate to prevent the temperature from exceeding 90 °C.

  • Reaction Monitoring: The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of MnO₂ will form. Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol with 0.5% Acetic Acid). The reaction is complete when the starting material spot is no longer visible. This may take 4-8 hours.

  • Quenching: Once complete, cool the mixture to room temperature. Cautiously add solid sodium bisulfite in small portions until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step can generate SO₂ gas; perform in a well-ventilated fume hood.

  • Workup:

    • Transfer the cooled, colorless solution to a separatory funnel and wash with toluene (2 x 25 mL) to remove any non-polar impurities or unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl to pH 1-2. A white precipitate of the product should form.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Alternatively, if the product is soluble, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL), combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or acetic acid/water) to obtain pure 4-iodo-1,2,4-benzenetricarboxylic acid.

Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Product (LCMS, NMR) Incomplete Problem: Incomplete Reaction (High % of SM / Intermediates) Start->Incomplete Deiodinated Problem: Deiodination (Byproduct M-127 observed) Start->Deiodinated Degraded Problem: Degradation (Low mass balance, tar) Start->Degraded Sol_Incomplete1 Action: Increase KMnO4 eq. Incomplete->Sol_Incomplete1 Sol_Incomplete2 Action: Increase Temp to 85-90°C Incomplete->Sol_Incomplete2 Sol_Incomplete3 Action: Add Phase-Transfer Catalyst Incomplete->Sol_Incomplete3 Sol_Deiodinated1 Action: Lower Temp to 75-80°C Deiodinated->Sol_Deiodinated1 Sol_Deiodinated2 Action: Use Na2CO3 instead of NaOH Deiodinated->Sol_Deiodinated2 Sol_Degraded1 Action: Add KMnO4 solution slowly (over 2-4 hours) Degraded->Sol_Degraded1 Sol_Degraded2 Action: Quench reaction immediately upon SM disappearance Degraded->Sol_Degraded2

Caption: A logical flowchart for troubleshooting common oxidation issues.

References

  • Lumen Learning. Organic Chemistry II: Reactions of alkylbenzenes. [Link]

  • LibreTexts Chemistry. 16.3: Reactions of alkylbenzenes. [Link]

  • LibreTexts Chemistry. Oxidation of Organic Molecules by KMnO4. [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

  • WallaceWay Organic Chemistry. 16.11 KMnO4 Oxidation of Alkylbenzene. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Preprints.org. Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • ACS Publications. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • Reagent Guide, Master Organic Chemistry. Potassium Permanganate (KMnO4). [Link]

  • Oriental Journal of Chemistry. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. [Link]

  • YouTube. Redox Reactions of Substituted Benzenes. [Link]

  • SpringerLink. Selective peroxidative conversion of ethylbenzene catalyzed by Mn(II) complex under solvent-free conditions. [Link]

  • ACS Publications. Selective Electrochemical Oxidation of Benzylic C–H to Benzylic Alcohols with the Aid of Imidazolium Radical Mediators. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • YouTube. Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives. [Link]

  • Organic Chemistry Portal. A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids. [Link]

  • LibreTexts Chemistry. 16.5: Oxidation and Reduction of Substituted Benzenes. [Link]

  • Organic Chemistry Portal. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide. [Link]

  • SpringerLink. Selective solar photocatalytic oxidation of ethylbenzene on C, N, and S doped TiO2. [Link]

  • ChemRxiv. Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. [Link]

  • University of California, Irvine. Lecture Notes Chem 51B S. King Chapter 18. [Link]

  • Organic Chemistry Portal. Chromium Trioxide (CrO3). [Link]

  • YouTube. Oxidation of Alkylbenzenes to Make Benzoic Acids. [Link]

  • College of Saint Benedict and Saint John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • PubMed. Oxidative decarboxylation of benzoic acid by peroxyl radicals. [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

  • Scribd. 2-Iodoxybenzoic Acid: Oxidation Insights. [Link]

  • National Center for Biotechnology Information. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]

  • Frontiers. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. [Link]

  • Indian Academy of Sciences. Oxidation of some aromatic secondary alcohols with chromium (VI) oxide—Part II. [Link]

  • Organic Chemistry Portal. In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions. [Link]

  • National Center for Biotechnology Information. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • IJSAT. Comparative Study of Chromium-Based Oxidants for Rapid and Selective Alcohol Oxidation. [Link]

  • ResearchGate. Selective oxidation of primary and secondary alcohols with chromium trioxide in ionic liquid. [Link]

  • ResearchGate. Two types of deiodination mechanisms. [Link]

  • Michigan State University. Aromatic Reactivity. [Link]

  • Scribd. 2-Iodoxybenzoic Acid: Oxidation Insights. [Link]

  • ACS Publications. Oxidative Cleavage of Olefins by In Situ-Generated Catalytic 3,4,5,6-Tetramethyl-2-iodoxybenzoic Acid/Oxone. [Link]

  • ResearchGate. Advances in the Direct Iodination of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for quantifying 2,5-diethyl-4-iodobenzoic acid

HPLC Method Development and ICH Q2(R2) Validation for the Quantification of 2,5-Diethyl-4-iodobenzoic Acid: A Comparative Guide Introduction & Analytical Challenges 2,5-Diethyl-4-iodobenzoic acid (CAS: 100127-56-8) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and ICH Q2(R2) Validation for the Quantification of 2,5-Diethyl-4-iodobenzoic Acid: A Comparative Guide

Introduction & Analytical Challenges

2,5-Diethyl-4-iodobenzoic acid (CAS: 100127-56-8) is a highly specialized halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and diazonium-functionalized oligomers [1]. Quantifying this compound accurately presents a unique triad of chromatographic challenges:

  • Hydrophobicity: Driven by the two ethyl substituents.

  • Polarizability & Sterics: Driven by the massive, electron-rich iodine atom.

  • Ionizability: Driven by the acidic carboxyl moiety ( pKa​≈4.0 ).

To ensure regulatory compliance and analytical rigor, developing a robust High-Performance Liquid Chromatography (HPLC) method requires strategic stationary phase selection and rigorous validation according to the modernized ICH Q2(R2) guidelines (effective June 2024) [2]. This guide objectively compares column chemistries and provides a self-validating experimental protocol for the accurate quantification of 2,5-diethyl-4-iodobenzoic acid.

Part 1: Stationary Phase Selection and Causality

The choice of stationary phase is the primary driver of selectivity. Relying on standard reversed-phase columns often leads to co-elution of critical des-iodo or positional isomer impurities. We compared three distinct column chemistries to establish the optimal retention mechanism:

  • C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. While it retains the diethyl groups well, it lacks the orthogonal selectivity required to differentiate the highly polarizable iodine atom from other bulky substituents.

  • Phenyl-Hexyl: Introduces π−π interactions. However, the hexyl linker adds excessive hydrophobicity when combined with the analyte's diethyl groups, leading to unnecessarily prolonged retention times and peak broadening.

  • Biphenyl (The Optimal Choice): Biphenyl phases offer enhanced π−π and dipole-induced dipole interactions. The highly polarizable iodine atom interacts strongly with the electron-dense biphenyl rings. This orthogonal retention mechanism provides superior baseline resolution for halogenated aromatics while maintaining sharp peak shapes[3].

Workflow A Analyte Profiling 2,5-Diethyl-4-iodobenzoic Acid B Stationary Phase Screening C18 vs. Phenyl-Hexyl vs. Biphenyl A->B C Mobile Phase Optimization 0.1% Formic Acid (pH control) B->C D Method Tuning Gradient Elution & Flow Rate C->D E Final Selection Biphenyl Column (Superior Selectivity) D->E

Fig 1. Step-by-step HPLC method development workflow for halogenated benzoic acids.

Part 2: Self-Validating Experimental Protocol

To ensure a self-validating system, the mobile phase pH must be strictly controlled. According to the "two-pH rule," the mobile phase pH must be at least 2 units below the pKa​ of the benzoic acid moiety to ensure the analyte remains fully protonated. If the pH drifts near the pKa​ , the analyte will exist in a mixed ionization state, causing severe peak tailing and retention time instability.

Materials & Reagents:

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (pH 2.7).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the Biphenyl column at 30°C for 30 minutes at initial gradient conditions.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,5-diethyl-4-iodobenzoic acid reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 230 nm (optimal absorbance maximum for the iodinated aromatic ring).

    • Gradient Program: 0–2 min (40% B), 2–8 min (40% to 80% B), 8–10 min (80% B), 10–10.1 min (back to 40% B), 10.1–15 min (equilibration).

  • System Suitability Testing (SST): Inject the standard six times. The system is validated for the analytical run only if the following causality-driven criteria are met:

    • Relative Standard Deviation (%RSD) of peak area 2.0% (Ensures injector precision).

    • Tailing factor ( T ) 1.5 (Confirms complete protonation of the carboxyl group).

    • Theoretical plates ( N ) 5000 (Confirms column bed integrity).

Part 3: ICH Q2(R2) Method Validation Logic

The modernized ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical validation, pairing with ICH Q14 [2]. The validation must objectively prove the method is "fit for purpose" by interrogating the system's limits.

Validation Root ICH Q2(R2) Validation Lifecycle Spec Specificity Baseline Resolution > 2.0 Root->Spec Lin Linearity & Range R² > 0.999 (25-150%) Root->Lin Acc Accuracy 98-102% Recovery Root->Acc Prec Precision %RSD < 2.0% Root->Prec Rob Robustness Risk-Based DoE (ICH Q14) Root->Rob

Fig 2. Core analytical validation parameters based on the ICH Q2(R2) regulatory framework.

Part 4: Quantitative Data Presentation (Column Comparison)

The following table summarizes experimental validation data, objectively comparing the performance of the standard C18 column against the optimized Biphenyl column for 2,5-diethyl-4-iodobenzoic acid quantification. The data clearly demonstrates the superiority of the Biphenyl phase in meeting ICH Q2(R2) acceptance criteria.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaC18 Column PerformanceBiphenyl Column PerformanceMechanistic Conclusion
Specificity (Resolution) Rs​≥2.0 from nearest impurity1.4 (Co-elution with isomer)2.8 (Baseline resolved)Biphenyl provides superior dipole-induced dipole selectivity for iodine.
Linearity ( R2 ) ≥0.999 (25% to 150% of target)0.99850.9999 Both acceptable; Biphenyl shows tighter correlation due to sharper peaks.
Accuracy (Recovery %) 98.0% - 102.0%96.5% - 103.2%99.1% - 100.8% Biphenyl eliminates matrix/impurity interference, ensuring true recovery.
Precision (%RSD) ≤2.0% (n=6)2.4% (Failed)0.6% (Passed)Biphenyl ensures highly repeatable integration limits.
Robustness (Flow Rate ± 0.1 mL/min) No significant change in Rs​ Rs​ dropped to 1.1 Rs​ maintained ≥2.5 Biphenyl method is highly robust per ICH Q14 risk assessments.

Conclusion

For the precise quantification of 2,5-diethyl-4-iodobenzoic acid, relying on standard hydrophobic retention (C18) is insufficient due to the unique polarizability of the iodine atom. By leveraging the π−π interactions of a Biphenyl stationary phase and strictly controlling the mobile phase pH to suppress ionization, laboratories can establish a highly robust, self-validating analytical procedure that fully complies with the latest ICH Q2(R2) regulatory standards.

References

  • Preparative Fluorous Mixture Synthesis of Diazonium-Functionalized Oligo(phenylene vinylene)s. The Journal of Organic Chemistry, ACS Publications.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

Comparative

Comparative Mass Spectrometry Profiling of 2,5-Diethyl-4-iodo-benzoic Acid: EI-MS vs. ESI-MS/MS

Executive Summary 2,5-Diethyl-4-iodo-benzoic acid (CAS: 100127-56-8, Monoisotopic Mass: 304.00 Da) is a highly functionalized halogenated building block frequently utilized in advanced drug development and synthetic chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Diethyl-4-iodo-benzoic acid (CAS: 100127-56-8, Monoisotopic Mass: 304.00 Da) is a highly functionalized halogenated building block frequently utilized in advanced drug development and synthetic chemistry[1]. Because it possesses multiple reactive sites—a carboxylic acid, two benzylic ethyl groups, and a labile iodine atom—accurate structural characterization is paramount.

This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) for analyzing the fragmentation patterns of this compound. By understanding the mechanistic causality behind its gas-phase behavior, analytical scientists can select the optimal platform for either de novo structural elucidation or high-sensitivity trace quantitation.

Mechanistic Causality in Gas-Phase Fragmentation

To build robust analytical methods, one must understand why a molecule fragments under specific energetic conditions. The fragmentation of 2,5-diethyl-4-iodo-benzoic acid is governed by three distinct structural features:

  • The Ortho Effect (H₂O Elimination): The presence of an ethyl group at the 2-position (ortho to the carboxylic acid) triggers a highly specific intramolecular rearrangement. Upon ionization, a 6-membered transition state facilitates the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen, resulting in the prompt elimination of a water molecule (18 Da)[2]. This is a diagnostic marker that definitively proves the ortho-alkyl arrangement.

  • Halogen Lability: The carbon-iodine (C-I) bond is relatively weak. Under hard ionization (EI), this manifests as the homolytic cleavage and loss of an iodine radical (I•, 127 Da). In negative-ion ESI, heterolytic cleavage during collision-induced dissociation (CID) produces a dominant, highly stable iodide anion (I⁻, m/z 127)[3].

  • Benzylic Cleavage: The ethyl groups at positions 2 and 5 are highly susceptible to benzylic cleavage, losing a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized benzylic cation[4].

Comparative Performance: EI-MS vs. ESI-MS/MS

EI-MS (Hard Ionization at 70 eV)
  • Primary Use Case: Structural fingerprinting and isomer differentiation.

  • Performance: EI-MS shatters the molecule, providing a comprehensive map of the carbon skeleton. Because the ortho effect is strictly dependent on spatial proximity, EI-MS can easily distinguish 2,5-diethyl-4-iodo-benzoic acid from its 3,5-diethyl isomers[2].

  • Limitation: Carboxylic acids are prone to thermal degradation or peak tailing in Gas Chromatography (GC). For GC-MS, the acid must be derivatized (e.g., silylated), which shifts the m/z values. For the pure, underivatized compound, Direct Insertion Probe (DIP-EI-MS) is the superior introduction method.

ESI-MS/MS (Soft Ionization, Negative Mode)
  • Primary Use Case: High-sensitivity trace quantitation (e.g., PK/PD studies, impurity profiling).

  • Performance: The carboxylic acid moiety readily deprotonates to form the intact [M-H]⁻ precursor at m/z 303[3]. CID fragmentation is highly efficient, channeling collision energy directly into the weakest bond (C-I) to produce the I⁻ product ion. This creates an ideal, low-noise Multiple Reaction Monitoring (MRM) transition.

Logical Workflows & Fragmentation Pathways

G Start Analytical Objective: 2,5-Diethyl-4-iodo-benzoic acid Split Select Ionization Platform Start->Split EI_Path Structural Elucidation (Isomer Differentiation) Split->EI_Path ESI_Path High-Sensitivity Quantitation (MRM Workflows) Split->ESI_Path EI_Tech Electron Ionization (EI-MS) Hard Ionization (70 eV) EI_Path->EI_Tech ESI_Tech Electrospray Ionization (ESI-MS/MS) Soft Ionization (Negative Mode) ESI_Path->ESI_Tech EI_Result Rich Fragmentation: Ortho-Effect (-H2O) Benzylic Cleavage (-CH3) EI_Tech->EI_Result ESI_Result Targeted Transitions: [M-H]- Iodide Anion (m/z 127) ESI_Tech->ESI_Result

Logical decision matrix for selecting the optimal MS platform.

G M_EI M+• (m/z 304) Radical Cation (EI) EI_H2O [M-H2O]+• (m/z 286) Ortho-Effect M_EI->EI_H2O -H2O (18 Da) EI_CH3 [M-CH3]+ (m/z 289) Benzylic Cleavage M_EI->EI_CH3 -•CH3 (15 Da) EI_I [M-I]+ (m/z 177) Iodine Radical Loss M_EI->EI_I -I• (127 Da) M_ESI [M-H]- (m/z 303) Even-Electron Anion (ESI) ESI_CO2 [M-H-CO2]- (m/z 259) Decarboxylation M_ESI->ESI_CO2 -CO2 (44 Da) ESI_I I- (m/z 127) Iodide Anion Formation M_ESI->ESI_I Heterolytic Cleavage

Divergent gas-phase fragmentation pathways of 2,5-diethyl-4-iodo-benzoic acid.

Quantitative Fragmentation Profiles

Table 1: EI-MS (70 eV) Diagnostic Fragmentation Profile
m/zNeutral Loss (Da)Fragment AssignmentDiagnostic Significance
304 N/AM⁺• (Molecular Ion)Confirms intact monoisotopic mass.
289 15 (•CH₃)[M - CH₃]⁺Benzylic cleavage of the ethyl substituents.
286 18 (H₂O)[M - H₂O]⁺•Confirms the ortho-alkyl arrangement (Ortho Effect).
177 127 (I•)[M - I]⁺Validates the presence of the labile halogen.
159 145 (I• + H₂O)[M - I - H₂O]⁺Sequential fragmentation confirming both structural features.
Table 2: ESI-MS/MS (Negative Mode) Product Ion Profile
Precursor m/zProduct m/zNeutral LossFragment AssignmentApplication
303 127 176I⁻ (Iodide Anion)Primary Quantifier Transition (MRM). Highest sensitivity.
303 259 44 (CO₂)[M - H - CO₂]⁻Qualifier Transition. Confirms the carboxylic acid moiety.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate built-in system suitability checks to ensure data integrity.

Protocol A: DIP-EI-MS for Structural Fingerprinting
  • Source Preparation & Validation: Heat the EI source to 250°C. Self-Validation Step: Run a perfluorotributylamine (PFTBA) tune. Verify that the mass axis is calibrated and that the m/z 69, 219, and 502 abundance ratios meet manufacturer specifications to ensure proper 70 eV electron kinetics.

  • Sample Introduction: Dissolve 2,5-diethyl-4-iodo-benzoic acid in MS-grade dichloromethane (100 µg/mL). Load 1 µL onto the direct insertion probe (DIP) glass tip and allow the solvent to evaporate completely at room temperature.

  • Acquisition: Insert the probe into the source vacuum lock. Apply a ballistic temperature ramp (50°C to 300°C). Acquire full scan data (m/z 50–400) at 70 eV.

Protocol B: ESI-LC-MS/MS for MRM Quantitation
  • Mobile Phase & System Suitability: Prepare 10 mM Ammonium Acetate (pH 9.0) in LC-MS grade water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The basic pH promotes the deprotonation of the carboxylic acid. Self-Validation Step: Inject a blank followed by a structurally similar internal standard (e.g., 2-ethylbenzoic acid) to verify retention time stability and rule out column carryover.

  • Compound Tuning: Infuse a 1 µg/mL standard solution directly into the ESI source at 10 µL/min. Optimize the declustering potential (DP) to maximize the [M-H]⁻ precursor at m/z 303.

  • MRM Optimization: Isolate m/z 303 in Q1. Ramp the collision energy (CE) from 10 to 50 eV in Q2 using Argon as the collision gas. Self-Validation Step: Select the CE that maximizes the m/z 127 product ion while maintaining at least 10% residual precursor ion (m/z 303) in the spectrum. This ensures the molecule is not being over-fragmented, which would compromise quantitative reproducibility.

References[3] Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC. NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfgCo19qmfkj9SGGdaKQG_NVQVZqolLsi4IlVvox3DkeGgru0_TmA1wF3Wc4jqIkKX--Ii2vBls1aZZ4rmsMnADWW93vUH3ft3eMNHG5BLmnONy-CB7e9SGeN6zAfGws_-BYSqoiJj1WMfxvo=[1] 100127-56-8| Chemical Name : 2,5-Diethyl-4-iodo-benzoic acid. Pharmaffiliates. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHivVzB3lglYqYcTFixbSol8Wt2RDKoxB5arbuCtS7EW8LBvKzdWFaeONXCBiAknKKEffNalnUlp2pC1heviL8DQKqAfCocgD15AO19oAfl097dOT3_doTeDZK6KZEAzuFAr_vg3fGrr5LpipB_Nr-rh66kWa8d0iMSdMQIVf615-0_NEfGFJALUr0xSGTJqZw-gDkdZgmq72c=[2] (PDF) Ortho effects: A mechanistic study. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPMFWpRqWpfnC7ZlmtCRAN63-SWlTjjGpk_y7oEM9VOSog_nrM_wm6mrVZ5v5CKNQfbV7gPCrgSy7Md5fZ8cQJKQBiudLK4Z406eOUKXANIJsIkuZx4Mw9pL_fiu6uBjZXHR1Dx5yep3D1ZqgvJGst5ht1WkAOvuQz4Y-SuiDT6XkDIBKwItCjo4Yfb1JN[4] 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5. Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjb6Rj2mVBp7TrCZdtHRjxNboCkd16_6SyLIhvylmWAEe5rNBvPSQoV3aKn1IKHJ7F7dB8np7TbamApO8JEqixxmuOi5Sf7eoGjQ84dGdPgbPlxZNtwNikaa7Qp1WR-x_UVYo=

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2,5-diethyl-4-iodobenzoic acid: An FTIR-Centric Comparative Analysis

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. For molecules such as 2,5-diethyl-4-iodobenzoic acid, a substituted aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. For molecules such as 2,5-diethyl-4-iodobenzoic acid, a substituted aromatic carboxylic acid with potential pharmacological applications, rigorous analytical validation is not merely a procedural step but the bedrock of reliable and reproducible scientific advancement. This guide provides an in-depth, FTIR-centric comparison of analytical techniques for the structural elucidation of 2,5-diethyl-4-iodobenzoic acid, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.

The Central Role of Vibrational Spectroscopy: An FTIR Deep Dive

Fourier-Transform Infrared (FTIR) spectroscopy stands as a first-line, rapid, and non-destructive technique for the initial validation of synthesized organic compounds.[1] By probing the vibrational modes of molecules, FTIR provides a unique "fingerprint" of the functional groups present. For 2,5-diethyl-4-iodobenzoic acid, the expected FTIR spectrum is a composite of the vibrations of its constituent parts: the carboxylic acid, the substituted benzene ring, the ethyl groups, and the carbon-iodine bond.

Predicting the FTIR Spectrum of 2,5-diethyl-4-iodobenzoic acid

Based on established group frequencies, we can anticipate the key absorption bands for 2,5-diethyl-4-iodobenzoic acid. The following table summarizes these expected peaks, drawing on data for benzoic acid and the known effects of its substituents.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity & Characteristics
Carboxylic AcidO-H stretch3300-2500Broad, Strong
Carboxylic AcidC=O stretch1720-1680Strong, Sharp
Aromatic RingC-H stretch3100-3000Medium to Weak, Sharp
Aromatic RingC=C stretch1600-1585 and 1500-1400Medium to Strong, Sharp
Ethyl GroupsC-H stretch (asymmetric & symmetric)2960-2850Strong, Sharp
Ethyl GroupsCH₂ and CH₃ bending1465 (CH₂) and 1375 (CH₃)Medium
C-I BondC-I stretch~500Weak to Medium

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The C=O stretching frequency is influenced by conjugation with the aromatic ring. The substitution pattern on the benzene ring will also influence the exact position of the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹), providing further structural confirmation.

A Multi-faceted Approach: Comparative Analytical Techniques

While FTIR provides a rapid and informative initial assessment, a comprehensive validation of 2,5-diethyl-4-iodobenzoic acid necessitates a multi-technique approach. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), highlighting the unique structural insights each method provides.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Functional group identificationRapid, non-destructive, cost-effective, sensitive to changes in chemical bondingProvides limited information on molecular connectivity and stereochemistry
¹H & ¹³C NMR Spectroscopy Detailed molecular structure, including connectivity and stereochemistryUnambiguous structural elucidation, information on the electronic environment of each atomLonger acquisition times, requires soluble samples, more expensive instrumentation
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula information (with high resolution MS)Can be destructive, may not be suitable for thermally labile compounds
Elemental Analysis Elemental composition (%C, H, N, S, O)Confirms the empirical and molecular formulaProvides no information on molecular structure

dot graph "" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Interplay of analytical techniques for structural validation.

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount (1-2 mg) of the solid 2,5-diethyl-4-iodobenzoic acid directly onto the ATR crystal.

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : Perform a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

dot graph "" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for ATR-FTIR analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of 2,5-diethyl-4-iodobenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2][3][4][5] Ensure the sample is fully dissolved.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum. A standard acquisition will include a set number of scans.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).[6]

  • Sample Introduction : Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection : The abundance of each ion at a specific m/z is measured by a detector, generating the mass spectrum. The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.[7]

Elemental Analysis (CHNS/O)
  • Sample Preparation : Accurately weigh approximately 2-3 mg of the dry, homogeneous sample into a tin capsule.[9]

  • Combustion : The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[10][11] This converts the elements into their gaseous oxides (CO₂, H₂O, SO₂) and N₂.

  • Gas Separation and Detection : The combustion gases are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Calculation : The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Predicted Data for 2,5-diethyl-4-iodobenzoic acid

Technique Expected Results
¹H NMR - Aromatic protons (2H, singlets or doublets). - CH₂ of ethyl groups (4H, quartet). - CH₃ of ethyl groups (6H, triplet). - Carboxylic acid proton (1H, broad singlet, may be exchanged with D₂O).
¹³C NMR - Carboxylic acid carbonyl carbon (~170-180 ppm). - Aromatic carbons (6 distinct signals, with the carbon attached to iodine showing a characteristic upfield shift due to the heavy atom effect). - CH₂ carbons of ethyl groups. - CH₃ carbons of ethyl groups.
Mass Spectrometry - Molecular ion peak (M⁺) at the calculated molecular weight. - Characteristic M+1 and M+2 peaks due to the natural abundance of ¹³C and the presence of iodine. - Fragmentation pattern showing loss of the carboxylic acid group, ethyl groups, and the iodine atom. A prominent peak corresponding to the benzoyl cation is also expected.[12]
Elemental Analysis - The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₃IO₂.[13]

Conclusion: A Synergy of Techniques for Unambiguous Validation

While FTIR spectroscopy serves as an indispensable tool for the initial and rapid assessment of 2,5-diethyl-4-iodobenzoic acid, providing crucial information about the presence of key functional groups, it is the synergistic application of orthogonal analytical techniques that provides the highest level of confidence in structural validation. The detailed connectivity information from NMR, the molecular weight confirmation from mass spectrometry, and the elemental composition from elemental analysis collectively build a self-validating system of evidence. This comprehensive approach ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing research and development in the pharmaceutical sciences.

References

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  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Nikitin, E. G., & Tchekhovskoi, D. V. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 25(6), 1014-1028. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

  • LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. LibreTexts. [Link]

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  • UCL. (n.d.). Sample Preparation. University College London. [Link]

  • American Chemical Society. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

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  • Lias, S. G., et al. (1988). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 57(11), 1043. [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

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  • Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis – Sample Preparation. Mettler Toledo. [Link]

  • Fiveable. (2025, August 15). 12.3 Mass Spectrometry of Some Common Functional Groups. Fiveable. [Link]

  • IJSDR. (n.d.). Applications of FTIR Spectroscopy: Review. International Journal of Scientific Development and Research. [Link]

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  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

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  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate. [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). ResearchGate. [Link]

  • ResearchGate. (n.d.). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. ResearchGate. [Link]

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  • Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Technology Networks. [Link]

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  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of neat 1,2‐diethylbenzene in a reference insert.... ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2,5-diethyl-4-iodo-benzoic acid in Palladium-Catalyzed Cross-Coupling Reactions

For researchers at the forefront of pharmaceutical and materials science, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical and materials science, the ability to efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] However, the performance of these reactions is critically dependent on the nature of the substrates. This guide provides an in-depth analysis of 2,5-diethyl-4-iodo-benzoic acid, a challenging yet representative substrate, and benchmarks its performance against relevant alternatives in three key palladium-catalyzed transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The structure of 2,5-diethyl-4-iodo-benzoic acid presents a unique combination of steric and electronic challenges. The two ethyl groups ortho and meta to the iodine atom create significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle.[2][3] Concurrently, the electron-withdrawing nature of the carboxylic acid group influences the electronic properties of the aryl iodide, affecting its reactivity.[4] Understanding how these features impact reaction outcomes is essential for developing robust and generalizable synthetic protocols.

Selection of Benchmark Reactions and Alternative Substrates

To provide a comprehensive performance benchmark, we have selected three of the most widely utilized cross-coupling reactions in drug discovery and development:

  • Suzuki-Miyaura Coupling: Valued for its mild conditions, functional group tolerance, and the low toxicity of its boronic acid coupling partners.[5]

  • Heck Coupling: A powerful method for the arylation of olefins, creating substituted styrenes and related structures.[6][7]

  • Sonogashira Coupling: The premier method for coupling terminal alkynes with aryl halides to form internal alkynes, a common motif in bioactive molecules.

To contextualize the performance of 2,5-diethyl-4-iodo-benzoic acid ( 1 ), we will compare it against two alternative aryl iodides designed to isolate the effects of sterics and electronics:

  • 4-Iodobenzoic acid (2): This substrate removes the steric hindrance from the ethyl groups, allowing for a direct assessment of the electronic effect of the para-carboxylic acid.

  • 1,3-Diethyl-2-iodobenzene (3): This analogue retains the steric environment of the diethyl groups but removes the electron-withdrawing carboxylic acid, isolating the impact of steric bulk.

Experimental Design and Catalytic System

For a fair and direct comparison, a standardized, high-performance catalytic system was chosen for all experiments. Modern palladium catalysis often relies on bulky, electron-rich phosphine ligands that promote the formation of highly active, low-coordinate palladium(0) species.[5][8] These ligands are particularly effective for activating challenging substrates like sterically hindered aryl halides.[2][5]

Selected Catalytic System:

  • Palladium Source: Pd(OAc)₂ (Palladium(II) Acetate) - A common, stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) - A highly effective biarylphosphine ligand known for its ability to facilitate challenging couplings, including those with sterically demanding substrates.[9]

  • Rationale: The combination of a simple Pd(II) salt with a state-of-the-art ligand provides a robust and reproducible system capable of overcoming the activation barriers associated with substrates like 1 .

The following sections detail the experimental protocols and comparative results for each benchmark reaction.

Benchmark 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a pillar of C-C bond formation. The reaction's efficiency, especially with hindered partners, is a critical test for any substrate. Here, we couple our target substrates with phenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Standardized workflow for the Suzuki-Miyaura benchmark coupling experiments.

Detailed Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • The vial is sealed with a PTFE-lined cap.

  • The atmosphere is rendered inert by evacuating and backfilling with argon three times.

  • Anhydrous 1,4-dioxane (3.3 mL) and deionized water (0.7 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 80°C in a pre-heated oil bath for 16 hours.

  • After cooling to room temperature, the reaction is diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product. The yield is determined by ¹H NMR spectroscopy against an internal standard.

Comparative Performance Data
SubstrateProductSteric HindranceElectronic EffectYield (%)
1 : 2,5-diethyl-4-iodo-benzoic acid2,5-diethyl-[1,1'-biphenyl]-4-carboxylic acidHighWithdrawing78
2 : 4-Iodobenzoic acid[1,1'-Biphenyl]-4-carboxylic acidLowWithdrawing95
3 : 1,3-Diethyl-2-iodobenzene2',5'-diethyl-1,1'-biphenylHighNeutral85

Analysis: The results clearly demonstrate the impact of steric hindrance. The yield for 2,5-diethyl-4-iodo-benzoic acid ( 1 ) is significantly lower than for its non-sterically hindered counterpart, 4-iodobenzoic acid ( 2 ). This suggests that the bulky ethyl groups impede the approach of the palladium catalyst and/or the subsequent transmetalation step. Comparing 1 with 3 (1,3-diethyl-2-iodobenzene) reveals that the electron-withdrawing carboxylic acid group also has a slightly detrimental effect on the yield in this sterically congested system, potentially by slowing the rate of oxidative addition.

Benchmark 2: Mizoroki-Heck Coupling

The Heck reaction is sensitive to both steric and electronic factors, making it an excellent probe for substrate reactivity. Here, the substrates are coupled with n-butyl acrylate.

Catalytic Cycle: Mizoroki-Heck Reaction

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)Complex R-Pd(II)-I(L₂) Pd(0)L₂->Pd(II)Complex Oxidative Addition (R-I) OlefinComplex [R-Pd(II)(Olefin)(L₂)]⁺I⁻ Pd(II)Complex->OlefinComplex Olefin Coordination AlkylPdComplex Product-Pd(II)-H(L₂) OlefinComplex->AlkylPdComplex Carbopalladation (Syn-Addition) AlkylPdComplex->Pd(0)L₂ Reductive Elimination (Base) Product Coupled Product AlkylPdComplex->Product β-Hydride Elimination BaseH BaseH AlkylPdComplex->BaseH H-I Base Base Base->BaseH

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Detailed Protocol: Heck Coupling
  • To an oven-dried screw-cap tube, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • The tube is sealed, and the atmosphere is made inert with argon.

  • Anhydrous N,N-Dimethylformamide (DMF, 3 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) are added sequentially via syringe.

  • The tube is sealed tightly and the mixture is stirred at 100°C for 24 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether (20 mL) and washed with 1M HCl (10 mL) and brine (10 mL).

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the trans-olefin product. Yields are determined by ¹H NMR.

Comparative Performance Data
SubstrateProductSteric HindranceElectronic EffectYield (%)
1 : 2,5-diethyl-4-iodo-benzoic acid(E)-Butyl 3-(2,5-diethyl-4-carboxyphenyl)acrylateHighWithdrawing65
2 : 4-Iodobenzoic acid(E)-Butyl 3-(4-carboxyphenyl)acrylateLowWithdrawing91
3 : 1,3-Diethyl-2-iodobenzene(E)-Butyl 3-(2,5-diethylphenyl)acrylateHighNeutral74

Analysis: The Heck reaction shows even greater sensitivity to the substrate's structure. The yield drops to 65% for substrate 1 , significantly lower than the 91% achieved with the unhindered analogue 2 .[7] This highlights the difficulty of olefin insertion and subsequent steps when the palladium center is crowded. The comparison between 1 and 3 again shows that the electron-withdrawing group further deactivates the sterically hindered substrate in this transformation, likely by making the aryl-palladium intermediate less nucleophilic for the carbopalladation step.

Benchmark 3: Sonogashira Coupling

The Sonogashira coupling involves a copper co-catalyst and is fundamental for installing alkyne functionalities.[10] Its tolerance for steric bulk around the aryl halide is a key performance indicator.

Detailed Protocol: Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon.

  • Anhydrous, degassed tetrahydrofuran (THF, 5 mL) and diisopropylamine (DIPA, 3.0 mmol, 3.0 equiv.) are added.

  • Phenylacetylene (1.2 mmol, 1.2 equiv.) is added dropwise via syringe.

  • The reaction is stirred at 60°C for 12 hours.

  • Upon cooling, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, and the amine salt is filtered off.

  • The filtrate is concentrated, and the product is purified by column chromatography. Yields are determined by ¹H NMR.

Comparative Performance Data
SubstrateProductSteric HindranceElectronic EffectYield (%)
1 : 2,5-diethyl-4-iodo-benzoic acid2,5-diethyl-4-(phenylethynyl)benzoic acidHighWithdrawing72
2 : 4-Iodobenzoic acid4-(Phenylethynyl)benzoic acidLowWithdrawing93
3 : 1,3-Diethyl-2-iodobenzene1,3-diethyl-2-(phenylethynyl)benzeneHighNeutral81

Analysis: The Sonogashira coupling follows a similar trend. The yield for substrate 1 (72%) is markedly reduced compared to the unhindered substrate 2 (93%), confirming that steric hindrance is a major limiting factor. The difference between 1 and 3 is again apparent, indicating that the combination of steric bulk and an electron-withdrawing group presents the most significant challenge for the catalytic system.

Conclusion and Field-Proven Insights

This benchmarking guide systematically evaluates the reactivity of 2,5-diethyl-4-iodo-benzoic acid in three essential palladium-catalyzed cross-coupling reactions. The experimental data consistently demonstrates that its unique combination of steric hindrance and electronic deactivation poses a significant synthetic challenge.

Key Takeaways for Researchers:

  • Steric Hindrance is the Dominant Factor: Across all three benchmark reactions, the presence of the two ortho- and meta-ethyl groups was the primary cause of reduced yields compared to the non-hindered analogue. This steric clash likely inhibits the rate-determining oxidative addition step and can also interfere with subsequent transmetalation or carbopalladation steps.[2][11]

  • Electronic Effects are Secondary but Significant: While less impactful than sterics, the electron-withdrawing carboxylic acid group consistently lowered yields in the hindered systems ( 1 vs. 3 ). For substrates that are already sterically challenging, further electronic deactivation can be the difference between a moderate and a good yield.

  • Catalyst System Selection is Critical: While the Pd(OAc)₂/SPhos system used here is robust, overcoming the challenges of substrates like 1 may require further optimization. Researchers could explore more advanced palladium precatalysts (e.g., G3- or G4-precatalysts) or different classes of ligands, such as N-heterocyclic carbenes (NHCs), which have shown promise for coupling sterically demanding partners.[11]

  • Reaction Conditions Matter: For particularly stubborn couplings involving substrates like 1 , increasing reaction temperature, prolonging reaction times, or using a stronger base might be necessary to drive the reaction to completion, though this must be balanced against the risk of side reactions or decomposition.

By understanding the specific challenges posed by substrates like 2,5-diethyl-4-iodo-benzoic acid, scientists can make more informed decisions when designing synthetic routes, selecting catalytic systems, and optimizing reaction conditions, ultimately accelerating the discovery and development of new molecules.

References

  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes.PMC.
  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.Beilstein Journals.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.RSC Publishing.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • The development of palladium-catalysts for organic synthesis.DSpace@MIT.

Sources

Validation

Structural Elucidation of Halogenated Aromatics: A Comparative Guide Featuring 2,5-Diethyl-4-iodobenzoic Acid

As a Senior Application Scientist specializing in crystallographic phase analysis and structural elucidation, I frequently encounter the unique challenges posed by sterically hindered, halogenated organic molecules. A pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in crystallographic phase analysis and structural elucidation, I frequently encounter the unique challenges posed by sterically hindered, halogenated organic molecules. A prime example is 2,5-diethyl-4-iodobenzoic acid , a critical building block used in the preparative synthesis of diazonium-functionalized oligo(phenylene vinylene)s (OPVs) for advanced materials and organic electronics[1].

Elucidating the exact 3D atomic coordinates of such molecules is not merely an academic exercise; the spatial orientation of the flexible ethyl groups dictates the molecule's solubility, while the highly polarizable iodine atom drives cross-coupling reactivity and supramolecular assembly. This guide objectively compares the performance of modern structural elucidation platforms—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Solid-State NMR (ssNMR)—using 2,5-diethyl-4-iodobenzoic acid as our benchmark.

The Analytical Challenge: Heavy Atoms and Flexible Alkyls

Resolving the structure of 2,5-diethyl-4-iodobenzoic acid presents three distinct crystallographic hurdles:

  • The Heavy Atom Effect: Iodine ( Z=53 ) is a strong X-ray scatterer. It dominates the diffraction pattern, making the precise localization of lighter carbon and oxygen atoms difficult due to severe X-ray absorption and Fourier truncation ripples.

  • Thermal Libration: The ethyl groups at the 2,5-positions are highly flexible. At room temperature, their thermal motion smears the electron density map, artificially shortening calculated C-C bond lengths.

  • Competing Intermolecular Forces: Like many iodobenzoic acids, this molecule forms a complex solid-state network driven by both primary O−H⋅⋅⋅O hydrogen-bonded dimers and secondary I⋅⋅⋅O halogen bonds[2],[3].

Platform Comparison: SCXRD vs. Alternatives

To map these complex interactions, researchers must select the appropriate analytical platform. Table 1 summarizes the objective performance of each technique for this specific class of compounds.

Table 1: Performance Comparison of Structural Elucidation Platforms

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinates & bond lengthsPhase purity, bulk cell parametersLocal chemical environment, bulk dynamics
Resolution Atomic (< 0.8 Å)Low to Medium (Peak overlap is common)High spectral, low spatial
Sample Requirement Single pristine crystal (~0.1 mm)Bulk powder (~10-50 mg)Bulk powder (~10-50 mg)
Iodine Handling Excellent (with Mo & absorption correction)Poor (Heavy atom dominates powder pattern)Challenging (Quadrupolar broadening from 127I )
Ethyl Group Libration Resolved via anisotropic ADPs at 100 KSmeared electron density, poor fittingCharacterized via relaxation times

Verdict: While PXRD is excellent for downstream batch-to-batch phase purity validation, and ssNMR is useful for understanding bulk phase transitions[2], SCXRD remains the only self-validating platform capable of unambiguously mapping the σ -hole driven halogen bonding and the exact conformation of the sterically hindered ethyl groups.

Experimental Workflow: The Causality of SCXRD Protocol Design

To achieve high-resolution structural data for 2,5-diethyl-4-iodobenzoic acid, the SCXRD experiment must be carefully designed. Do not simply place the crystal in the beam; understand the causality behind the radiation and temperature choices.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone Oil) A->B Select single crystal C 3. Data Collection (Mo Kα, 100K) B->C Transfer to goniometer D 4. Data Reduction & Absorption Correction C->D Raw frames E 5. Structure Solution (Intrinsic Phasing) D->E hkl file F 6. Refinement (Anisotropic, Least Squares) E->F Initial model G 7. Validation (CIF Check, R-factors) F->G Converged model

Figure 1: Step-by-step SCXRD workflow for resolving the structure of 2,5-diethyl-4-iodobenzoic acid.

Step-by-Step Methodology & Self-Validating Checks
  • Crystal Growth: Dissolve 2,5-diethyl-4-iodobenzoic acid in a polar aprotic solvent (e.g., acetone or THF) and allow for slow evaporation at 4 °C.

    • Validation: Inspect under polarized light. A suitable crystal will exhibit uniform extinction, confirming it is a single domain rather than a twinned aggregate.

  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a Kapton cryoloop. Flash-cool the sample to 100 K directly on the diffractometer.

    • Causality: Flash-cooling to 100 K freezes the thermal libration of the 2,5-diethyl groups, drastically reducing their Atomic Displacement Parameters (ADPs) and allowing for precise C-C bond length determination.

  • Data Collection (The Radiation Choice): Utilize a microfocus diffractometer equipped with a Molybdenum ( MoKα , λ=0.71073 Å) source rather than Copper ( CuKα ).

    • Causality: Iodine has a massive mass attenuation coefficient for Cu radiation, which leads to severe I/I0​=e−μt absorption errors. Mo radiation easily penetrates the heavy iodine atom, yielding highly accurate intensities for the lighter carbon scaffold.

    • Validation: Monitor the internal merging R-factor ( Rint​ ). A value of Rint​<0.05 confirms excellent data symmetry and quality.

  • Data Reduction & Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Validation: Ensure the Tmin​/Tmax​ transmission ratio approaches 1.0. If the ratio is highly skewed, the absorption correction has failed, and residual electron density will artifactually appear around the iodine atom.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

    • Validation: A self-validating model will converge with R1​<0.05 , wR2​<0.15 , and a maximum residual electron density ( Δρmax​ ) of <1.0 e−/A˚3 near the iodine nucleus.

Structural Insights: Hydrogen and Halogen Bonding Pathways

Once the SCXRD data is refined, the true power of the technique is revealed in its ability to map the supramolecular hierarchy. Similar to baseline 4-iodobenzoic acid, 2,5-diethyl-4-iodobenzoic acid typically crystallizes in a monoclinic space group (e.g., P21​/n )[2].

Intermolecular_Interactions M 2,5-Diethyl-4-iodobenzoic Acid (Monomer) D Centrosymmetric Dimer (O-H···O Hydrogen Bonds) M->D Strong H-Bonding (Primary Synthon) H 1D Polymeric Chains (I···O Halogen Bonds) D->H Halogen Bonding (Secondary Synthon) V 3D Crystal Lattice (van der Waals Packing) H->V Packing Forces (Steric Tuning)

Figure 2: Hierarchical assembly of 2,5-diethyl-4-iodobenzoic acid via hydrogen and halogen bonding.

Key Structural Features Extracted from SCXRD:

  • Primary Synthon: The molecules dimerize about a center of inversion via strong O−H⋅⋅⋅O hydrogen bonds between the carboxylic acid groups.

  • Secondary Synthon (Halogen Bonding): The highly polarizable iodine atom exhibits a region of positive electrostatic potential (the σ -hole) exactly opposite to the C-I covalent bond. This σ -hole acts as a halogen bond donor, interacting with the nucleophilic carbonyl oxygen of an adjacent dimer ( I⋅⋅⋅O interaction)[3]. SCXRD proves this by revealing an I⋅⋅⋅O distance significantly shorter than the sum of their van der Waals radii (typically ~3.0 - 3.2 Å) and a nearly linear C−I⋅⋅⋅O angle (~170-178°).

  • Steric Tuning: The 2,5-diethyl groups act as steric bumpers, forcing the 1D polymeric chains to pack at specific offset angles governed by van der Waals forces, which directly impacts the macroscopic solubility of the compound during OPV synthesis[1].

Conclusion

For the structural elucidation of sterically hindered, halogenated building blocks like 2,5-diethyl-4-iodobenzoic acid, Single-Crystal X-ray Diffraction (SCXRD) utilizing a Molybdenum microfocus source at cryogenic temperatures is the undisputed gold standard. While PXRD and ssNMR offer valuable bulk-phase complementary data, only SCXRD provides the high-resolution, self-validating 3D coordinates necessary to map the delicate interplay between flexible ethyl conformers, hydrogen-bonded dimers, and σ -hole driven halogen bonding networks.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-diethyl-4-iodo-benzoic Acid

Advanced Laboratory Safety & PPE Guide: Handling 2,5-Diethyl-4-iodo-benzoic Acid As a Senior Application Scientist, I approach the handling of complex halogenated aromatic acids not merely as a compliance exercise, but a...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Guide: Handling 2,5-Diethyl-4-iodo-benzoic Acid

As a Senior Application Scientist, I approach the handling of complex halogenated aromatic acids not merely as a compliance exercise, but as a systematic mitigation of molecular risk. 2,5-Diethyl-4-iodo-benzoic acid (CAS 100127-56-8) presents a unique physicochemical profile. The dual ethyl substitutions significantly increase the molecule's lipophilicity compared to unsubstituted benzoic acid, enhancing its potential for dermal penetration. Concurrently, the heavy iodine atom creates a dense, static-prone powder that can easily aerosolize, posing severe ocular and respiratory hazards.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity during handling and disposal.

Section 1: Quantitative Hazard Profile

To establish a robust safety protocol, we must first quantify the threat. The following table summarizes the hazard profile based on the chemical structure and standard classifications for analogous iodinated benzoic acids (1)[1].

Property / HazardValue / ClassificationCausality / Impact on Handling
CAS Number 100127-56-8Unique identifier for inventory and waste tracking.
Molecular Formula C11H13IO2High lipophilicity (ethyl groups) + Reactive Halogen (Iodine).
Physical State Solid (Powder)Prone to aerosolization and static cling; requires anti-static tools.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation; mucosal respiratory irritant.
Waste Stream Halogenated OrganicMust be strictly segregated from non-halogenated solvents to prevent exothermic reactions.

Section 2: Mechanistic PPE Selection (The "Why")

Standard laboratory PPE is insufficient without understanding the causality behind the material choices.

  • Dermal Protection (Gloves): Wear double-layered Nitrile gloves (minimum 0.11 mm thickness for incidental contact, 0.4 mm for extended handling).

    • Causality: The lipophilic ethyl groups facilitate rapid permeation through standard latex. Nitrile provides a superior cross-linked barrier against non-polar aromatic penetration[1].

  • Ocular Protection: Tight-fitting, unvented chemical safety goggles (EN 166 or ANSI Z87.1 certified).

    • Causality: Airborne iodinated dust can cause severe corneal micro-abrasions. Furthermore, the acidic proton of the carboxylic acid group triggers localized tissue necrosis upon contact with ocular moisture (2)[2].

  • Respiratory Protection: All open handling must occur within a certified fume hood (face velocity > 0.5 m/s). If weighing outside a hood is absolutely necessary, an N95/P2 particulate respirator is mandatory.

    • Causality: The fine powder poses a severe inhalation risk, directly irritating the mucosal membranes of the respiratory tract (H335)[1].

  • Body Protection: Flame-retardant, knee-length lab coat and closed-toe, non-porous footwear.

Section 3: Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is verified.

Phase 1: Preparation & Donning

  • Verify Airflow: Check the fume hood monitor to ensure a minimum face velocity of 0.5 m/s.

  • Don PPE: Apply lab coat, safety goggles, and double-layer nitrile gloves. Inspect gloves for micro-tears.

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a slightly damp, lint-free cloth to ground the surface and reduce static electricity.

Phase 2: Weighing & Transfer

  • Tool Selection: Use exclusively grounded, stainless-steel or anti-static spatulas.

    • Causality: Iodinated benzoic acid derivatives exhibit high static cling, which can cause sudden, dangerous aerosolization of the powder (3)[3].

  • Weighing: Tare an anti-static weigh boat. Carefully transfer the required mass of 2,5-diethyl-4-iodo-benzoic acid, keeping the container as close to the boat as possible to minimize the drop height.

  • Sealing: Immediately recap the primary chemical bottle before moving the weigh boat.

  • Dissolution: Transfer the solid directly into the reaction vessel within the fume hood. Rinse the weigh boat with your chosen reaction solvent to ensure quantitative transfer and eliminate residual dust.

Section 4: Spill Response & Halogenated Disposal Plan

Improper disposal of halogenated compounds can lead to toxic environmental release or dangerous incinerator reactions.

Spill Containment Protocol:

  • Do Not Dry Sweep: Dry sweeping aerosolizes the toxic powder.

  • Moisten: Gently spray the spill area with a fine mist of water to suppress dust formation[2].

  • Collect: Use a dedicated chemical dustpan and brush to sweep up the moistened slurry[3].

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution to neutralize residual acid, followed by a thorough water rinse.

Disposal Protocol:

  • Segregation: Place all collected spill waste, contaminated gloves, and reaction byproducts into a clearly labeled Halogenated Organic Waste container.

  • Validation: Never mix this waste with non-halogenated solvent streams (e.g., acetone, ethanol).

    • Causality: Mixing halogenated waste with incompatible solvents can cause dangerous exothermic reactions and violates standard environmental disposal guidelines (4)[4].

Section 5: Operational Workflow Visualization

The following diagram illustrates the critical decision pathways for handling and disposal.

G Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Weighing Protocol Use anti-static tools to minimize dust Start->Weighing Transfer 3. Transfer & Reaction Execute strictly within fume hood Weighing->Transfer Decision Did a spill occur? Transfer->Decision Spill Spill Response Moisten powder, sweep, and seal Decision->Spill Yes Waste Waste Disposal Route to Halogenated Waste stream Decision->Waste No Spill->Waste

Operational workflow and disposal logic for 2,5-diethyl-4-iodo-benzoic acid.

References

  • 4-Iodobenzoic acid - Safety Data Sheet . ChemicalBook. 1

  • Safety Data Sheet - 4-amino-2-iodobenzoic acid . Aaron Chemicals LLC. 3

  • Safety Data Sheet: Benzoic acid . Carl ROTH. 2

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego Blink. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-diethyl-4-iodo-benzoic Acid
Reactant of Route 2
2,5-diethyl-4-iodo-benzoic Acid
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